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  • Product: [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine
  • CAS: 1857841-31-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Pyridine Moieties in Medicinal Chemistry The incorporation of fluorine atoms and fluorinated groups into pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridine Moieties in Medicinal Chemistry

The incorporation of fluorine atoms and fluorinated groups into pharmacologically active molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. When combined with the versatile pyridine scaffold, a common motif in numerous pharmaceuticals, it gives rise to a class of compounds with significant therapeutic potential. [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine represents a key building block in this domain, offering a unique three-dimensional structure that can be pivotal for exploring new chemical spaces in drug discovery. This guide provides a comprehensive overview of a robust and adaptable protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: A Two-Step Approach

The most direct and efficient synthetic route to [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine involves a two-step process. The first step is the formation of the key intermediate, 1-(5-Fluoropyridin-2-yl)cyclobutanecarbonitrile. The second step involves the reduction of the nitrile functionality to the desired primary amine. This strategy allows for clear checkpoints for purification and characterization, ensuring the final product's high purity.

Synthetic Workflow Starting_Materials 2-Bromo-5-fluoropyridine + Cyclobutanecarbonitrile Intermediate 1-(5-Fluoropyridin-2-yl)cyclobutanecarbonitrile Starting_Materials->Intermediate Step 1: Nucleophilic Substitution Final_Product [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine Intermediate->Final_Product Step 2: Nitrile Reduction

Caption: Overall synthetic workflow for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine.

Part 1: Synthesis of 1-(5-Fluoropyridin-2-yl)cyclobutanecarbonitrile

The synthesis of the nitrile intermediate is achieved through a nucleophilic aromatic substitution reaction. The carbanion generated from cyclobutanecarbonitrile acts as a nucleophile, displacing a suitable leaving group on the pyridine ring. While a direct protocol for the 5-fluoro derivative is not explicitly detailed in the provided literature, analogous syntheses with similar pyridyl systems, such as 1-(5-bromopyridin-2-yl)cyclobutane-1-carbonitrile, provide a strong basis for this procedure.[1]

Experimental Protocol

Materials:

  • 2-Bromo-5-fluoropyridine

  • Cyclobutanecarbonitrile

  • Sodium amide (NaNH₂) or a similar strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of cyclobutanecarbonitrile (1.2 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, add sodium amide (1.2 equivalents) portion-wise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Add a solution of 2-bromo-5-fluoropyridine (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(5-Fluoropyridin-2-yl)cyclobutanecarbonitrile.

Causality and Experimental Choices
  • Choice of Base: A strong, non-nucleophilic base like sodium amide is crucial for the deprotonation of the relatively acidic α-proton of cyclobutanecarbonitrile without competing in the subsequent substitution reaction.

  • Low Temperature: The reaction is initiated at a low temperature (-78 °C) to control the exothermicity of the deprotonation and to prevent potential side reactions.

  • Inert Atmosphere: The use of a nitrogen atmosphere is essential to prevent the highly reactive carbanion from being quenched by atmospheric moisture or oxygen.

Part 2: Reduction of 1-(5-Fluoropyridin-2-yl)cyclobutanecarbonitrile to the Primary Amine

The reduction of the nitrile group is a critical step in this synthesis. Two primary methods are widely employed for this transformation: reduction with a metal hydride, such as Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation. Both methods have their advantages and are suitable for this synthesis, with the choice often depending on the scale of the reaction and the available equipment.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent reducing agent capable of readily converting nitriles to primary amines.[2] The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile.[3][4]

LiAlH4_Reduction_Mechanism cluster_0 Step 1: First Hydride Attack cluster_1 Step 2: Second Hydride Attack cluster_2 Step 3: Protonation Nitrile R-C≡N Imine_Anion [R-C=N⁻]-Li⁺ Nitrile->Imine_Anion H⁻ attack LiAlH4 LiAlH₄ LiAlH4->Nitrile Imine_Anion2 [R-C=N⁻]-Li⁺ Dianion [R-CH-N²⁻]-Li⁺₂ Imine_Anion2->Dianion H⁻ attack LiAlH3 AlH₃ LiAlH3->Imine_Anion2 Dianion2 [R-CH-N²⁻]-Li⁺₂ Amine R-CH₂-NH₂ Dianion2->Amine H2O H₂O workup H2O->Dianion2

Caption: Mechanism of nitrile reduction using LiAlH₄.

Materials:

  • 1-(5-Fluoropyridin-2-yl)cyclobutanecarbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of LiAlH₄ (2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 1-(5-Fluoropyridin-2-yl)cyclobutanecarbonitrile (1 equivalent) in anhydrous THF dropwise.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.[5]

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine.

  • If necessary, purify the product by distillation or column chromatography.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is an alternative, often safer and more environmentally friendly, method for the reduction of nitriles.[6] This method typically employs a transition metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[7] The selectivity towards the primary amine can be enhanced by the presence of additives that suppress the formation of secondary and tertiary amine byproducts.[8]

Materials:

  • 1-(5-Fluoropyridin-2-yl)cyclobutanecarbonitrile

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 1-(5-Fluoropyridin-2-yl)cyclobutanecarbonitrile (1 equivalent) in methanol or ethanol.

  • Add the catalyst (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the desired product.

Comparison of Reduction Methods
FeatureLithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation
Reactivity Highly reactive, reduces many functional groups.[2]More selective, can be tuned by choice of catalyst and conditions.[9]
Safety Pyrophoric, reacts violently with water. Requires careful handling.Generally safer, although hydrogen gas is flammable.
Workup Can be challenging to quench and filter the aluminum salts.[5]Simple filtration to remove the catalyst.
Scale Best suited for small to medium scale reactions.Readily scalable for industrial applications.[6]

Conclusion

The synthesis of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine presented in this guide provides a reliable and adaptable framework for researchers in the field of medicinal chemistry. The two-step approach, involving the formation of a nitrile intermediate followed by its reduction, offers clear advantages in terms of control and purification. The choice between LiAlH₄ reduction and catalytic hydrogenation for the final step will depend on the specific laboratory capabilities and scale of the synthesis. By understanding the underlying chemical principles and the rationale behind the experimental choices, scientists can confidently apply and adapt this protocol to accelerate their drug discovery efforts.

References

  • Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. (n.d.). Google Scholar.
  • Nitriles to Amines: LiAlH4 Reduction. (2025, May 22). JoVE.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps.
  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. (n.d.). Scite.
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (n.d.). PMC.
  • Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. (n.d.). ResearchGate.
  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. (2024, December 8). Inorganic Chemistry - ACS Publications.
  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis.
  • 1-(5-bromopyridin-2-yl)cyclobutane-1-carbonitrile. (n.d.). Chemical Substance Information.

Sources

Exploratory

Technical Whitepaper: Synthesis, Analytics, and Applications of[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

Executive Summary & CAS Registry Resolution As a Senior Application Scientist in early-stage drug discovery, navigating chemical databases requires distinguishing between structural reality and commercial indexing artifa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & CAS Registry Resolution

As a Senior Application Scientist in early-stage drug discovery, navigating chemical databases requires distinguishing between structural reality and commercial indexing artifacts. A rigorous database query for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine reveals a pervasive indexing ambiguity.

While the exact 5-fluoro isomer is formally registered in structural databases (PubChem CID: 130544732) [2], commercial vendors frequently conflate it with its 3-fluoro positional isomer under CAS Registry Number 1344145-48-7 [3]. This specific molecular class—fluoropyridinyl-cyclobutyl-methanamines—serves as a critical lipophilic anchor in the development of Fast Skeletal Muscle Troponin Activators (FSTAs), most notably the clinical-stage candidate Reldesemtiv (CK-2127107) [1].

This guide provides an in-depth mechanistic overview and a self-validating synthetic protocol for this class of high-value pharmaceutical intermediates.

Structural Analytics & Quantitative Data

To ensure precise structure-activity relationship (SAR) profiling, it is critical to separate the physicochemical properties of the target compound from its commonly conflated isomer. The introduction of the fluorine atom at the 5-position of the pyridine ring modulates the pKa of the adjacent nitrogen and fine-tunes the compound's metabolic clearance profile.

Table 1: Physicochemical Properties of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

PropertyQuantitative Value
Molecular Formula C₁₀H₁₃FN₂
Molecular Weight 180.22 g/mol
Monoisotopic Mass 180.106 g/mol
Target LC-MS [M+H]⁺ 181.11 m/z
Topological Polar Surface Area (TPSA) 38.9 Ų
Predicted XLogP 1.1

Table 2: Positional Isomer CAS Mapping

Compound NameFluorine PositionCAS Registry NumberClinical Relevance
[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine5-PositionUnassigned / Conflated SAR Profiling / Lipophilicity tuning
(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine3-Position1344145-48-7 Direct intermediate for Reldesemtiv

Mechanistic Role in FSTA Development

The fluoropyridinyl-cyclobutyl motif is not biologically passive; it is a highly optimized pharmacophore designed to interface with the fast skeletal troponin complex.

In neuromuscular disorders like Amyotrophic Lateral Sclerosis (ALS), muscle weakness stems from an inability to maintain sustained crossbridge cycling. When an FSTA molecule incorporating this motif binds to the troponin complex, it allosterically slows the rate of calcium (Ca²⁺) release from Troponin C. This sensitizes the sarcomere to calcium, allowing for increased force production even at submaximal nerve stimulation frequencies [1].

FSTA_Mechanism N1 Action Potential (Motor Neuron) N2 Sarcoplasmic Reticulum Ca²⁺ Release N1->N2 N3 Ca²⁺ Binding to Troponin C N2->N3 N4 Troponin Complex Conformational Shift N3->N4 N5 Myosin-Actin Crossbridge Cycling N4->N5 N6 FSTA Molecule (Fluoropyridinyl Motif) N6->N3 Allosteric Sensitization (Slows Ca²⁺ Release)

Fig 1: Allosteric modulation of the fast skeletal troponin complex by FSTA molecules.

Self-Validating Synthetic Protocol

The following methodology details the two-step synthesis of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine. To guarantee scientific integrity, this protocol is designed as a self-validating system , embedding analytical go/no-go gates to ensure causality and reaction control at every stage.

Step 1: Nucleophilic Aromatic Substitution (SₙAr) via Nitrile Enolate

Objective: Alpha-arylation of cyclobutanecarbonitrile.

  • Setup: Charge a flame-dried, nitrogen-purged flask with cyclobutanecarbonitrile (1.0 equiv) and 2-chloro-5-fluoropyridine (1.0 equiv) in anhydrous toluene (0.5 M).

  • Thermal Control: Cool the reaction mixture to 0–10 °C using an ice/water bath.

    • Causality: Maintaining a low temperature prevents the highly reactive nitrile enolate from undergoing unwanted self-condensation (Thorpe reaction).

  • Deprotonation: Add Sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 M in THF, 1.1 equiv) dropwise over 30 minutes.

    • Causality: NaHMDS (pKa ~26) is a non-nucleophilic strong base. Its steric bulk prevents nucleophilic attack on the chloropyridine, ensuring clean, quantitative deprotonation of the nitrile alpha-carbon (pKa ~25). The SₙAr proceeds regioselectively at the 2-position because the pyridine nitrogen stabilizes the anionic Meisenheimer intermediate.

  • Propagation: Warm to room temperature and stir for 4 hours.

  • Self-Validating Gate 1 (LC-MS): Withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. Do not proceed until the intermediate[M+H]⁺ peak at m/z 177.1 constitutes >95% of the total ion chromatogram (TIC), confirming complete SₙAr coupling.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the intermediate nitrile.

Step 2: Catalytic Hydrogenation of the Nitrile

Objective: Reduction of the intermediate nitrile to the primary amine.

  • Setup: Dissolve the intermediate nitrile in 7 N ammonia in methanol (0.2 M).

  • Catalysis: Add Raney Nickel catalyst (10% w/w).

  • Reduction: Pressurize the reaction vessel with Hydrogen gas (H₂) to 60 psi and agitate for 48 hours at room temperature.

    • Causality: The reduction of nitriles typically produces an imine intermediate that can react with the newly formed primary amine, yielding unwanted secondary/tertiary amines. The massive molar excess of ammonia (7 N) shifts the equilibrium of the imine intermediate, effectively trapping it and ensuring >95% selectivity for the primary amine.

  • Self-Validating Gate 2 (LC-MS): Analyze an aliquot via LC-MS. The reaction is validated when the intermediate nitrile (m/z 177.1) is fully consumed and replaced by the primary amine product [M+H]⁺ at m/z 181.1.

  • Isolation: Filter the mixture through a Celite pad to remove the pyrophoric Raney Nickel. Wash the pad thoroughly with methanol and concentrate the filtrate under reduced pressure to afford the final product.

Synthesis_Workflow S1 Cyclobutane- carbonitrile S3 Deprotonation (NaHMDS, 0°C) S1->S3 S2 2-Chloro-5- fluoropyridine S2->S3 S4 SNAr Coupling Intermediate S3->S4 LC-MS Gate 1 m/z 177.1 S5 Nitrile Reduction (H₂, Raney Ni, NH₃) S4->S5 S6 Target Amine Product S5->S6 LC-MS Gate 2 m/z 181.1

Fig 2: Two-step self-validating synthetic workflow for fluoropyridinyl-cyclobutyl-methanamines.

References

  • Collibee SE, Bergnes G, Chuang C, et al. "Discovery of Reldesemtiv, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function". Journal of Medicinal Chemistry. 2021;64(20):14930-14941. URL:[Link]

  • PubChemLite. "[1-(5-fluoropyridin-2-yl)cyclobutyl]methanamine (C10H13FN2)". National Center for Biotechnology Information. URL:[Link]

Foundational

Commercial Availability and Synthetic Utility of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in Modern Drug Discovery

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the shift toward molecules with high sp³ character ( Fsp3​ ) is driven by the need to reduce clinical attrition rates associated with flat, hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the shift toward molecules with high sp³ character ( Fsp3​ ) is driven by the need to reduce clinical attrition rates associated with flat, highly aromatic compounds. [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine represents a highly specialized, conformationally restricted building block designed to address these modern pharmacokinetic demands.

As a Senior Application Scientist, I approach the evaluation of this molecule not just as a chemical commodity, but as a strategic vector. The cyclobutane ring restricts the conformational degrees of freedom of the primary amine, pre-organizing the pharmacophore to minimize the entropic penalty upon target binding. Simultaneously, the 5-fluoropyridine motif serves a dual mechanistic purpose: the fluorine atom sterically and electronically shields the pyridine ring from CYP450-mediated oxidation, while its electron-withdrawing inductive effect subtly lowers the pKa​ of the adjacent amine, optimizing membrane permeability.

Commercial Landscape and Sourcing Strategies

While the demand for fluorinated, sp³-rich amines is high, the commercial availability of specific ring sizes varies drastically due to the thermodynamic and kinetic challenges of their synthesis.

Simpler homologs, such as the acyclic1[1] and the 3-membered 2[2], are readily available as off-the-shelf catalog items. However, the 4-membered cyclobutyl derivative is a rare catalog item, typically requiring custom synthesis campaigns from specialized Contract Research Organizations (CROs).

Quantitative Comparison of Analogs
Compound NameRing Size Fsp3​ Topological Polar Surface AreaCommercial Status
1-(5-Fluoropyridin-2-yl)ethanamineAcyclic0.28~38.9 ŲHigh Availability (Catalog)
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine3-Membered0.44~38.9 ŲModerate Availability (Catalog)
[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine 4-Membered 0.50 ~38.9 Ų Custom Synthesis / Rare

Table 1: Structural and commercial comparison of fluoropyridin-2-yl amine building blocks. The cyclobutyl variant offers the highest Fsp3​ fraction, making it highly desirable for 3D-pharmacophore development.

Pharmacological Integration: The Orexin Receptor Paradigm

Molecules bearing the (fluoropyridin-2-yl)cycloalkyl motif are highly prized in Central Nervous System (CNS) drug discovery. A prominent clinical validation of this structural class is Lemborexant (E2006), a dual orexin receptor antagonist (DORA) utilized for the treatment of insomnia[3]. By integrating a fluoropyridine ring on a rigid cyclic scaffold, these molecules achieve the optimal balance of lipophilicity and target affinity required to cross the blood-brain barrier (BBB) and modulate G-Protein Coupled Receptor (GPCR) signaling pathways.

SignalingPathway Ligand Target Drug containing Fluoropyridin-cycloalkyl motif Receptor GPCR Target (e.g., Orexin Receptor) Ligand->Receptor High-affinity binding GProtein Gq/11 Protein Activation Receptor->GProtein Conformational shift Effector Phospholipase C (PLC) Pathway Activation GProtein->Effector Outcome Intracellular Ca2+ Release & Sleep/Wake Modulation Effector->Outcome

Downstream GPCR signaling pathway modulated by fluoropyridin-cycloalkyl bearing drugs.

In-House Synthetic Workflow & Self-Validating Protocol

To mitigate supply chain bottlenecks when commercial stock of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is unavailable, laboratories must rely on robust in-house synthesis. The following protocol is designed as a self-validating system , ensuring that each step provides distinct analytical feedback before proceeding.

SyntheticWorkflow SM Starting Materials 2-(5-fluoropyridin-2-yl)acetonitrile + 1,3-dibromopropane Step1 Step 1: Alkylation NaH, DMF, 0°C to RT SM->Step1 Intermediate Intermediate 1-(5-fluoropyridin-2-yl) cyclobutanecarbonitrile Step1->Intermediate Step2 Step 2: Reduction BH3·THF, Reflux Acidic Workup Intermediate->Step2 Product Target Product [1-(5-Fluoropyridin-2-yl) cyclobutyl]methanamine Step2->Product

Self-validating synthetic workflow for[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine.

Step 1: Cyclobutane Ring Formation (Double Alkylation)
  • Causality of Reagents: Sodium Hydride (NaH) is selected as a strong, non-nucleophilic base to doubly deprotonate the activated methylene of the starting nitrile. N,N-Dimethylformamide (DMF) is utilized because its high dielectric constant stabilizes the transition state, which is critical for driving the entropically disfavored 4-membered ring closure over intermolecular polymerization.

  • Procedure:

    • Dissolve 2-(5-fluoropyridin-2-yl)acetonitrile (1.0 eq) and 1,3-dibromopropane (1.1 eq) in anhydrous DMF under an inert argon atmosphere. Cool the system to 0°C.

    • Slowly add NaH (60% dispersion in mineral oil, 2.5 eq) in portions to control the exothermic evolution of hydrogen gas.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4​Cl and extract with Ethyl Acetate.

  • Self-Validation Check: Analyze the crude intermediate via 1H NMR. The complete disappearance of the highly deshielded singlet at ~4.0 ppm (representing the methylene protons of the starting nitrile) and the emergence of complex multiplets between 1.8–2.8 ppm (representing the newly formed cyclobutane protons) confirms successful ring closure. Do not proceed to reduction if the 4.0 ppm singlet persists.

Step 2: Nitrile Reduction to Methanamine
  • Causality of Reagents: Borane-Tetrahydrofuran complex ( BH3​⋅THF ) is chosen specifically over Lithium Aluminum Hydride ( LiAlH4​ ). While LiAlH4​ is a more powerful reductant, it carries a high risk of causing reductive defluorination of the electron-deficient pyridine ring. BH3​⋅THF selectively reduces the nitrile to the primary amine while preserving the carbon-fluorine bond.

  • Procedure:

    • Dissolve the intermediate 1-(5-fluoropyridin-2-yl)cyclobutanecarbonitrile in anhydrous THF.

    • Add BH3​⋅THF (3.0 eq) dropwise at 0°C. Once addition is complete, heat the reaction to reflux for 12 hours.

    • Cool to 0°C and quench cautiously with Methanol. Critical Step: Add 1M HCl and reflux for an additional hour. This acidic workup is mandatory to break the highly stable boron-amine complex and liberate the free amine.

    • Basify with 1M NaOH and extract with Dichloromethane.

  • Self-Validation Check: Perform LC-MS and IR spectroscopy on the isolated product. LC-MS must show a mass shift from [M+H]+=177.08 (nitrile) to [M+H]+=181.11 (amine). Concurrently, IR spectroscopy will self-validate the transformation by showing the complete disappearance of the sharp C≡N stretch at ~2240 cm−1 and the appearance of broad N−H stretches at ~3300 cm−1 .

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in Next-Generation Kinase Inhibitor Screening

Executive Summary In modern structure-based drug design (SBDD), the optimization of kinase inhibitors frequently hits a bottleneck where biochemical potency is achieved at the expense of physicochemical properties and me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the optimization of kinase inhibitors frequently hits a bottleneck where biochemical potency is achieved at the expense of physicochemical properties and metabolic stability. [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine represents a highly specialized, sp3-enriched building block designed to overcome these liabilities. By replacing traditional flat, aromatic linkers (e.g., benzylamines) with this conformationally restricted, fluorinated motif, medicinal chemists can target the solvent-front or ribose-binding pockets of kinases like FLT3 and KIT[1] with unprecedented precision.

This guide details the structural rationale, synthetic incorporation, and biochemical screening protocols required to successfully deploy this building block in a kinase inhibitor discovery campaign.

Structural Rationale & Causality in Medicinal Chemistry

The design of[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is not arbitrary; every structural feature serves a specific, causal purpose in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting inhibitor.

"Escape from Flatland": The Cyclobutane Core

Historically, kinase libraries were dominated by flat, sp2 -hybridized aromatic rings. However, increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) directly correlates with improved aqueous solubility and higher clinical success rates [2].

  • Causality: The 1,1-disubstituted cyclobutane ring restricts the conformational flexibility of the methanamine linker. This pre-organization locks the pyridine ring into a specific vector, drastically reducing the entropic penalty upon binding to the kinase pocket. Furthermore, the 3D character disrupts planar π−π stacking in the solid state, lowering the crystal lattice energy and thereby increasing aqueous solubility.

Fluorine Magic: The 5-Fluoropyridin-2-yl Motif

The incorporation of fluorine into medicinal compounds alters electron distribution, lipophilicity, and ionization equilibria [3].

  • Causality (Metabolic Stability): The electron-rich 5-position of a pyridine ring is a classic soft spot for Cytochrome P450 (CYP450)-mediated oxidative metabolism. The exceptionally strong C-F bond at this exact position blocks oxidation, extending the compound's in vivo half-life [4].

  • Causality (Safety Profile): The highly electronegative fluorine exerts a strong inductive pull, significantly lowering the pKa​ of the adjacent pyridine nitrogen. This reduced basicity is a critical design choice to mitigate off-target hERG channel inhibition (cardiotoxicity) and prevent drug-induced phospholipidosis, which are common liabilities for highly basic amines [3].

Self-Validating Synthesis Protocol: SN​Ar Incorporation

To utilize this building block, it is typically coupled to a halogenated kinase hinge-binding scaffold (e.g., a 2,4-dichloropyrimidine core) via Nucleophilic Aromatic Substitution ( SN​Ar ).

Objective: Regioselective incorporation of the methanamine motif at the C4 position of a pyrimidine core.

  • Reaction Assembly: In a flame-dried reaction vial, dissolve 2,4-dichloropyrimidine (1.0 eq) and[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine (1.1 eq) in anhydrous 1-butanol (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at room temperature.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution. Without it, the primary amine of the building block would rapidly protonate, rendering it non-nucleophilic and halting the reaction.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4 hours.

    • Causality: The 1,1-disubstituted cyclobutane introduces significant steric bulk adjacent to the nucleophilic amine. Elevated temperatures in a polar protic solvent (1-butanol) are required to overcome the high activation energy barrier for the nucleophilic attack, stabilizing the Meisenheimer complex intermediate.

  • System Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is self-validating: the reaction is deemed successful only when the starting amine mass ( [M+H]+=181.1 ) is fully consumed, and the mono-adduct mass dominates. Troubleshooting: If C2/C4 di-substitution is observed, reduce the temperature to 60°C to maintain regiocontrol.

Self-Validating Kinase Screening Protocol (TR-FRET)

Once synthesized, the inhibitor must be evaluated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for robust kinase screening.

Objective: Determine the biochemical IC50​ of the synthesized inhibitor against mutated FLT3 kinase.

  • Reagent Preparation & ATP Balancing: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare ATP at its apparent Km​ for FLT3 (e.g., 10 µM).

    • Causality: Running the assay strictly at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance. Running below Km​ artificially inflates compound potency, leading to false confidence in SAR.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo) to the assay plate to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining a strict, uniform 1% DMSO concentration across all wells prevents solvent-induced conformational changes in the kinase, eliminating solvent artifacts.

  • Kinase Reaction: Incubate recombinant FLT3, ULight-labeled generic peptide substrate, and the inhibitor for 20 minutes at room temperature before adding ATP to initiate the reaction.

    • Causality: Pre-incubation allows the system to detect slow-binding kinetics. Conformationally restricted, sp3-rich inhibitors often exhibit slower on-rates but exceptionally long residence times.

  • Detection: After 60 minutes, add EDTA (to chelate Mg²⁺ and stop the kinase) followed by the Europium-labeled anti-phospho antibody. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Causality: The "Time-Resolved" nature introduces a 50 µs delay before reading the emission. This delay allows short-lived background auto-fluorescence from the test compounds to decay completely, drastically reducing false positives.

  • System Validation Checkpoint: Calculate the Z'-factor using positive (1% DMSO) and negative (10 µM staurosporine) controls. The assay data is only validated and accepted for SAR modeling if Z' 0.6 .

Comparative SAR Data Visualization

The following table summarizes the quantitative impact of incorporating the[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine building block compared to traditional linkers, demonstrating the practical application of the structural rationale discussed in Section 2.

Scaffold Linker MotifFLT3 IC50​ (nM)Aqueous Solubility (µg/mL)HLM Clearance (µL/min/mg)hERG IC50​ (µM)
Benzylamine (Flat, No F)12515452.1
Cyclobutylmethanamine (sp3, No F)4285384.5
[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine (sp3 + F)8 110 <10 >30

Table 1: Hypothetical but mechanistically grounded SAR progression demonstrating how increasing Fsp3​ and strategic fluorination simultaneously optimize potency, solubility, metabolic stability (HLM), and safety (hERG).

Mechanistic Pathway Visualization

The diagram below illustrates the downstream causality of successfully inhibiting mutated FLT3 using a targeted inhibitor derived from this building block.

Pathway Inhibitor Inhibitor with [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine FLT3 Mutated FLT3 Kinase Inhibitor->FLT3 Blocks ATP STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK Proliferation Leukemic Cell Proliferation STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Interruption of oncogenic FLT3 signaling pathways by the targeted kinase inhibitor.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Scholarly Publications Leiden University. (2023). Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia. URL:[Link]

Sources

Application

Application Note: Profiling[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in Cell-Based and Myofibril Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Fragment-Based Drug Discovery (FBDD), Neuromuscular Therapeutics, and ADME-Tox Profiling.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Fragment-Based Drug Discovery (FBDD), Neuromuscular Therapeutics, and ADME-Tox Profiling.

Introduction and Scientific Context

The compound [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine (hereafter referred to as 5-FPCBM , CAS: 1344145-48-7) is a highly specialized pharmacophoric building block. It serves as a critical intermediate in the synthesis of next-generation Fast Skeletal Muscle Troponin Activators (FSTAs), such as Reldesemtiv[1]. FSTAs are small molecules designed to treat debilitating neuromuscular conditions, including Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA), by directly sensitizing the sarcomere of fast skeletal muscle to calcium [2].

In modern Fragment-Based Drug Discovery (FBDD), it is imperative to evaluate key intermediates like 5-FPCBM in early-stage cell-based and biochemical assays. The rigid cyclobutane ring of 5-FPCBM projects the methanamine and fluoropyridine moieties at specific vectors, which is essential for binding the allosteric pocket of the troponin complex. However, fluorinated, lipophilic fragments can carry intrinsic liabilities, such as off-target ion channel blockade (e.g., hERG) or poor metabolic stability [1].

This application note provides a comprehensive framework for evaluating the baseline biological activity, cytotoxicity, and off-target liabilities of 5-FPCBM using specialized cell-based and cell-derived myofibril assays.

Mechanistic Overview of FSTA Pharmacophores

FSTAs exert their effect by binding to the fast skeletal troponin complex, slowing the rate of calcium release from Troponin C. This allosteric stabilization sensitizes the muscle fiber to calcium, amplifying the actin-myosin cross-bridge formation and increasing muscle force production at submaximal nerve stimulation frequencies [3].

When profiling a fragment like 5-FPCBM, the goal is to detect weak, baseline stabilization of this complex without triggering non-specific cytotoxicity.

G Nerve Nerve Stimulation (Action Potential) SR Sarcoplasmic Reticulum (Ca2+ Release) Nerve->SR TropC Troponin C Complex (Ca2+ Binding) SR->TropC Ca2+ influx ActinMyosin Actin-Myosin Cross-Bridge Formation TropC->ActinMyosin FSTA 5-FPCBM Pharmacophore (Allosteric Binding) FSTA->TropC Slows Ca2+ release Force Increased Submaximal Muscle Force ActinMyosin->Force

Fig 1. Mechanistic pathway of Fast Skeletal Troponin Activators (FSTAs) modulating muscle force.

Quantitative Data Summary: Fragment vs. Mature Drug

To contextualize the assay results, Table 1 compares the expected baseline parameters of the 5-FPCBM fragment against a fully elaborated FSTA clinical candidate (Reldesemtiv). Because 5-FPCBM is a fragment, its biochemical potency (AC40) will be significantly lower (higher micromolar range) than the mature drug, but its ligand efficiency makes it an ideal starting point [1].

Table 1: Comparative in vitro profiling of 5-FPCBM vs. Reldesemtiv

Parameter5-FPCBM (Fragment)Reldesemtiv (Mature FSTA)Assay Methodology
Molecular Weight 180.22 g/mol 384.4 g/mol Physicochemical
Myofibril ATPase (AC40) > 50 µM (Baseline)0.6 µMNADH-Coupled Enzyme Assay
Skinned Fiber Force (DF30) > 100 µM0.8 µMSkinned Fast Skeletal Fiber Assay
hERG Inhibition (IC50) > 100 µM (Low liability)> 30 µMPatch-Clamp (HEK293-hERG)
Hepatocyte Clearance Moderate/HighLowHuman Liver Microsomes (HLM)

Note: AC40 is the concentration required to increase ATPase activity by 40%. DF30 is the concentration that increases muscle force by 30% [4].

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict vehicle controls and orthogonal readouts, researchers can confidently separate the true pharmacological signal of the 5-FPCBM fragment from assay artifacts.

Protocol A: High-Throughput Myofibril ATPase Assay

Rationale: Direct measurement of ATP consumption in contracting muscle fibers is technically challenging. This protocol utilizes a cell-derived rabbit psoas myofibril preparation coupled with an NADH-dependent enzymatic cascade. As the myofibrils consume ATP, the coupled enzymes oxidize NADH to NAD+, resulting in a measurable decrease in absorbance at 340 nm. This provides a real-time kinetic readout of target engagement [1].

Materials:

  • Isolated rabbit psoas myofibrils (predominantly fast skeletal muscle).

  • Assay Buffer: 10 mM PIPES (pH 7.0), 2 mM MgCl2, 10 mM KCl.

  • Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).

  • Substrates: 1 mM ATP, 2 mM Phosphoenolpyruvate (PEP), 0.4 mM NADH.

  • 5-FPCBM test compound (100 mM stock in anhydrous DMSO).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the reaction master mix containing the Assay Buffer, PK, LDH, PEP, and NADH. Critical Step: Do not add ATP or myofibrils to the master mix until immediately before the assay to prevent premature baseline drift.

  • Compound Plating: Dispense 5-FPCBM into a 384-well clear-bottom microplate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (ranging from 1 µM to 500 µM). Maintain a final DMSO concentration of ≤1% across all wells to prevent solvent-induced protein denaturation.

  • Myofibril Addition: Add the isolated rabbit psoas myofibrils (final concentration ~0.1 mg/mL) to the compound-containing wells. Incubate for 15 minutes at room temperature to allow the fragment to equilibrate with the troponin complex.

  • Reaction Initiation: Inject 1 mM ATP into all wells to initiate the cross-bridge cycling and ATP hydrolysis.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 340 nm continuously for 20 minutes at 25°C.

  • Data Analysis: Calculate the rate of NADH depletion (Vmax). An active fragment will show a dose-dependent increase in the rate of ATP hydrolysis (and thus faster NADH depletion) compared to the DMSO vehicle control.

Protocol B: In Vitro Cytotoxicity and hERG Liability Screening

Rationale: The fluoropyridine ring in 5-FPCBM can occasionally interact with the pore-forming region of the hERG potassium channel, a major cause of drug-induced cardiotoxicity. Profiling the fragment early ensures that subsequent medicinal chemistry efforts (e.g., adding pyrrole-carboxamide groups to form Reldesemtiv) do not compound existing liabilities [1].

Step-by-Step Methodology (hERG Patch-Clamp):

  • Cell Culture: Culture HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) in DMEM supplemented with 10% FBS and geneticin.

  • Electrophysiology Setup: Seed cells onto glass coverslips. Transfer a coverslip to the recording chamber perfused with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Whole-Cell Configuration: Establish the whole-cell patch-clamp configuration using borosilicate glass pipettes filled with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 5-FPCBM at concentrations of 10, 30, and 100 µM. Monitor the amplitude of the tail current.

  • Validation: Use E-4031 (a known hERG inhibitor) as a positive control. A safe fragment profile will exhibit <20% inhibition of the tail current at 100 µM.

Conclusion

The integration of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine into cell-based and biochemical assays provides a robust foundation for FBDD in the neuromuscular space. By utilizing NADH-coupled myofibril assays to confirm target engagement and orthogonal patch-clamp assays to rule out cardiotoxic liabilities, researchers can confidently elaborate this fragment into highly potent, selective FSTAs.

References

  • Collibee, S. E., Bergnes, G., Chuang, C., et al. (2021). "Discovery of Reldesemtiv, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function." Journal of Medicinal Chemistry, 64(20), 14930-14941. Available at:[Link]

  • Hwee, D. T., Kennedy, A. R., Hartman, J. J., et al. (2014). "Fast Skeletal Muscle Troponin Activator tirasemtiv Increases Muscle Function and Performance in the B6SJL-SOD1G93A ALS Mouse Model." PLOS One, 9(5), e96921. Available at:[Link]

  • Geldmacher, Y., et al. (2021). "Identification of human metabolites of fast skeletal troponin activators Tirasemtiv and Reldesemtiv for doping control purposes." Drug Testing and Analysis, 13(4), 811-822. Available at:[Link]

Method

Application Notes and Protocols for the Investigation of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in Neurological Disorder Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Candidate for Neuromodulation The intricate network of the central nervous system presents a formidable challenge in the quest for eff...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Candidate for Neuromodulation

The intricate network of the central nervous system presents a formidable challenge in the quest for effective therapeutics for neurological disorders. A promising avenue of investigation lies in the modulation of ion channels, which are fundamental to neuronal excitability and signaling. This document outlines the rationale and experimental protocols for investigating a novel compound, [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine , as a potential modulator of T-type calcium channels for the treatment of neurological disorders.

While this specific molecule is a novel chemical entity with limited published data, its structural motifs, including the fluoropyridine and cyclobutyl-methanamine components, suggest a potential interaction with key neurological targets. This guide is designed to provide a comprehensive framework for the initial characterization and validation of this compound's therapeutic potential, with a primary focus on its hypothesized activity as a T-type calcium channel blocker.

The Scientific Rationale: Targeting T-type Calcium Channels in Neurological Disorders

T-type calcium channels, also known as low-voltage-activated (LVA) calcium channels, are crucial regulators of neuronal excitability, particularly near the resting membrane potential.[1][2] Their dysfunction has been strongly implicated in a range of neurological and psychiatric conditions, making them a compelling target for drug discovery.[2][3][4]

  • Epilepsy: Aberrant T-type channel activity in the thalamocortical circuitry is a hallmark of generalized absence seizures.[5][6] These channels contribute to the characteristic spike-and-wave discharges observed in this form of epilepsy.[5] Consequently, blocking T-type calcium channels is a validated strategy for the treatment of absence seizures.[5][6]

  • Neuropathic Pain: Increased expression and activity of T-type calcium channels, particularly the Cav3.2 isoform, in primary afferent neurons are associated with the development and maintenance of chronic pain states, including diabetic neuropathy and nerve injury-induced pain.[5][7]

  • Parkinson's Disease and Tremor: T-type calcium channels are involved in the generation of rhythmic firing patterns in the central nervous system.[8] Their modulation presents a potential therapeutic strategy for managing parkinsonian tremor and other movement disorders.[2][8][9]

  • Other Neurological Conditions: Emerging evidence also links T-type calcium channels to sleep disturbances, and other neurological conditions, further highlighting their significance as a therapeutic target.[1][10]

Given the established role of T-type calcium channels in these disorders, the investigation of novel, selective blockers like the proposed [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is a scientifically sound approach to developing new therapies.

Proposed Mechanism of Action: Inhibition of T-type Calcium Channels

We hypothesize that [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine acts as an antagonist of T-type calcium channels. By binding to the channel protein, the compound is proposed to stabilize the inactivated state of the channel, thereby reducing the influx of calcium ions in response to small membrane depolarizations. This, in turn, would dampen neuronal hyperexcitability, a common pathological feature in many neurological disorders.

Proposed Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine T_type_Channel T-type Ca2+ Channel (Cav3.x) Compound->T_type_Channel Inhibits Neuronal_Excitability Neuronal Hyperexcitability Compound->Neuronal_Excitability Reduces Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx Mediates NT_Release Neurotransmitter Release Ca_Influx->NT_Release Triggers Postsynaptic_Receptor Postsynaptic Receptors NT_Release->Postsynaptic_Receptor Activates Postsynaptic_Receptor->Neuronal_Excitability Leads to

Caption: Proposed mechanism of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine action.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed framework for the in vitro and in vivo evaluation of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine.

Part 1: In Vitro Characterization

Objective: To determine the potency and selectivity of the compound as a T-type calcium channel blocker.

1.1. Cell-Based Fluorescence Assay for High-Throughput Screening

This initial screen provides a rapid assessment of the compound's inhibitory activity on T-type calcium channels.[11][12]

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing one of the three T-type calcium channel isoforms (Cav3.1, Cav3.2, or Cav3.3).

  • Reagents:

    • DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Gramicidin.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Potassium chloride (KCl) solution for depolarization.

    • Test compound stock solution (in DMSO).

  • Protocol:

    • Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

    • Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • To control the membrane potential and make the T-type channels available for activation, add gramicidin to the assay buffer.[11]

    • Add varying concentrations of the test compound to the wells and incubate for a predetermined time.

    • Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

    • Add a depolarizing stimulus (e.g., KCl solution) to activate the T-type calcium channels and record the change in fluorescence.

    • Calculate the percent inhibition of the calcium influx for each compound concentration and determine the IC50 value.

1.2. Patch-Clamp Electrophysiology for Detailed Characterization

This "gold standard" technique provides detailed information on the compound's mechanism of inhibition.[13]

  • Cell Preparation: Use the same HEK-293 cell lines as in the fluorescence assay.

  • Solutions:

    • External Solution (in mM): 115 NaCl, 10 BaCl2 (as charge carrier), 10 TEA-Cl, 10 HEPES, 11 Glucose (pH 7.4 with CsOH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • Protocol:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Hold the cells at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels.

    • Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV).

    • Apply the test compound at various concentrations to the external solution and record the inhibition of the T-type current.

    • To assess use-dependency, apply a train of depolarizing pulses.

    • To determine the effect on channel gating, construct steady-state inactivation curves in the presence and absence of the compound.

    • Analyze the data to determine the IC50 value, the mode of inhibition (state-dependent), and effects on channel kinetics.

Parameter Fluorescence Assay Patch-Clamp Electrophysiology
Throughput HighLow
Information Potency (IC50)Potency, selectivity, mechanism of action, kinetics
Primary Use Initial screeningDetailed characterization, lead optimization
Part 2: In Vivo Evaluation in Animal Models

Objective: To assess the efficacy of the compound in relevant animal models of neurological disorders.

2.1. Rodent Model of Epilepsy (e.g., Genetic Absence Epilepsy Rats from Strasbourg - GAERS)

  • Animals: GAERS rats, which exhibit spontaneous absence-like seizures.

  • Procedure:

    • Implant cortical electrodes for electroencephalogram (EEG) recording.

    • After a recovery period, record baseline seizure activity (frequency and duration of spike-and-wave discharges).

    • Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage).

    • Record EEG for several hours post-administration to assess the effect on seizure activity.

    • Include a vehicle control group and a positive control group (e.g., ethosuximide).

  • Endpoint: Reduction in the total time spent in seizure activity.

2.2. Rodent Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI)

  • Animals: Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Induce neuropathic pain by loosely ligating the sciatic nerve (CCI model).

    • Assess baseline pain-related behaviors, such as mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test).

    • Administer the test compound.

    • Measure pain thresholds at different time points after drug administration.

  • Endpoint: Reversal of mechanical allodynia and thermal hyperalgesia.

2.3. Rodent Model of Parkinsonian Tremor (e.g., Tacrine-Induced Tremulous Jaw Movements)

  • Animals: Male Sprague-Dawley rats.[8]

  • Procedure:

    • Administer the test compound.

    • After a suitable pre-treatment time, administer tacrine to induce tremulous jaw movements (TJMs).[8]

    • Observe and quantify the number of TJMs over a specific period.

  • Endpoint: Reduction in the frequency of tacrine-induced TJMs.[8]

In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., Epilepsy, Pain, Tremor) Baseline Establish Baseline (e.g., Seizures, Pain Thresholds, Tremor) Animal_Model->Baseline Compound_Admin Administer Compound ([1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine) Baseline->Compound_Admin Post_Treatment Post-Treatment Assessment Compound_Admin->Post_Treatment Data_Analysis Data Analysis and Comparison to Controls Post_Treatment->Data_Analysis

Caption: General workflow for in vivo evaluation.

Data Presentation and Interpretation

All quantitative data should be presented clearly to facilitate interpretation and comparison.

In Vitro Parameter Expected Outcome for an Effective Blocker
IC50 (Fluorescence Assay) Low nanomolar to low micromolar range
IC50 (Electrophysiology) Confirms fluorescence assay results
Selectivity >100-fold selectivity over other ion channels (e.g., L-type, N-type calcium channels, hERG)
Mechanism Preferential block of the inactivated state, use-dependent block
In Vivo Model Primary Efficacy Endpoint
Epilepsy (GAERS) Significant reduction in the duration of spike-and-wave discharges
Neuropathic Pain (CCI) Significant increase in paw withdrawal threshold
Parkinsonian Tremor Significant reduction in the number of tremulous jaw movements

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the preclinical evaluation of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine as a potential therapeutic for neurological disorders. Positive results from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, to advance this promising compound towards clinical development. The targeted modulation of T-type calcium channels remains a highly promising strategy in neuropharmacology, and the systematic investigation of novel chemical entities is paramount to realizing this potential.

References

  • Iftinca, M. C. (2011). Neuronal T-type calcium channels: What's new?. Memórias do Instituto Oswaldo Cruz, 106(suppl 1), 22-32. [Link]

  • Snutch, T. P., & Zamponi, G. W. (2018). Recent advances in the development of T-type calcium channel blockers for pain intervention. British journal of pharmacology, 175(12), 2375–2383. [Link]

  • Leresche, N., & Lambert, R. C. (2019). T-Type Channel Druggability at a Crossroads. ACS chemical neuroscience, 10(2), 766–768. [Link]

  • Iftinca, M. (2011). Neuronal T-type calcium channels: What`s new?. Semantic Scholar. [Link]

  • Cain, S. M., & Snutch, T. P. (2013). Genetic T-type calcium channelopathies. Journal of medical genetics, 50(10), 661–668. [Link]

  • Barrow, J. C., et al. (2009). Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies. ACS Medicinal Chemistry Letters, 1(1), 21-25. [Link]

  • Iftinca, M. C., & Zamponi, G. W. (2009). Regulation of neuronal T-type calcium channels. Trends in pharmacological sciences, 30(1), 32–40. [Link]

  • O'Laughlin, R., et al. (2018). T-type Calcium Channel Blockers as Neuroprotective Agents. Current neuropharmacology, 16(8), 1121–1132. [Link]

  • Shcheglovitov, A., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Assay and drug development technologies, 7(3), 255–266. [Link]

  • DelveInsight. (2018). Voltage-Dependent T-Type Calcium Channel Blockers. DelveInsight. [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in pharmacology, 8, 286. [Link]

  • Im, S., et al. (2011). Effects of T-type calcium channel blockers on a parkinsonian tremor model in rats. Pharmacology, biochemistry, and behavior, 98(2), 238–243. [Link]

  • Nimmrich, V., & Gross, G. (2022). Small Molecules as Modulators of Voltage-Gated Calcium Channels in Neurological Disorders: State of the Art and Perspectives. International journal of molecular sciences, 23(4), 2136. [Link]

  • Park, Y. G., et al. (2013). The potential roles of T-type Ca2+ channels in motor coordination. Frontiers in neural circuits, 7, 176. [Link]

  • Kraus, R. L., et al. (2010). In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice. The Journal of pharmacology and experimental therapeutics, 335(2), 409–417. [Link]

  • Bourinet, E., et al. (2014). T-type calcium channels in chronic pain: mouse models and specific blockers. Pflugers Archiv : European journal of physiology, 466(4), 707–717. [Link]

  • Glass, M., et al. (2020). Modulation of Human T-type Calcium Channels by Synthetic Cannabinoid Receptor Agonists in vitro. bioRxiv. [Link]

  • GoodRx. (2024). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx. [Link]

  • Habtemariam, S. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Efficacy and Safety Assessment of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in Murine Models

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies with the novel investigational compound, [1-(5-Fluoropyrin-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies with the novel investigational compound, [1-(5-Fluoropyrin-2-yl)cyclobutyl]methanamine, in mouse models. This document outlines detailed protocols for preliminary toxicity assessment, pharmacokinetic and pharmacodynamic characterization, and efficacy evaluation in a relevant disease model. The protocols are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research. The causality behind experimental choices is explained to provide a deeper understanding of the study design.

Introduction: The Scientific Rationale for In Vivo Studies

The transition from in vitro to in vivo studies is a critical step in the drug discovery and development pipeline. While in vitro assays provide valuable information on a compound's activity and mechanism of action at the molecular and cellular level, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo studies in animal models, such as mice, are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its efficacy and potential toxicity in a whole-body system.[1][2][3]

[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is a novel small molecule with a chemical structure suggestive of potential activity as a modulator of key signaling pathways in the central nervous system. Based on structural similarities to other known therapeutic agents, we hypothesize that this compound may act as a phosphodiesterase 2A (PDE2A) inhibitor.[4][5][6][7] PDE2A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in various cellular processes, including synaptic plasticity and memory formation.[6][7] Inhibition of PDE2A has been shown to enhance cognitive function in preclinical models, making it a promising target for the treatment of cognitive impairment associated with neurodegenerative diseases like Alzheimer's.[7][8][9][10]

Therefore, the following protocols are designed to systematically evaluate the in vivo properties of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine, with a focus on its potential as a cognitive enhancer.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with national and institutional guidelines for the ethical care and use of laboratory animals.[11][12][13][14][15] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[14][15] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies to minimize animal use and suffering.[14]

Preliminary Studies: Formulation and Maximum Tolerated Dose (MTD)

Compound Formulation

The first step in any in vivo study is to develop a suitable formulation for administering the compound to the animals. The choice of vehicle will depend on the physicochemical properties of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine and the intended route of administration.

Protocol 1: Vehicle Screening and Formulation

  • Solubility Testing: Assess the solubility of the compound in a panel of common, non-toxic vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 10% Tween 80 in water).

  • Stability Analysis: Determine the stability of the compound in the chosen vehicle over the expected duration of the study.

  • Preparation of Dosing Solutions: Once a suitable vehicle is identified, prepare sterile dosing solutions of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine at the desired concentrations.

Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[16] Determining the MTD is crucial for selecting appropriate dose levels for subsequent efficacy studies.

Protocol 2: Single-Dose MTD Study

  • Animal Allocation: Use small groups of mice (n=3-5 per group) for each dose level.

  • Dose Escalation: Administer single, escalating doses of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine via the intended route of administration (e.g., intraperitoneal (i.p.) or oral (p.o.)).[16]

  • Clinical Observation: Monitor the animals for at least 7 days for signs of toxicity, including weight loss, changes in behavior (e.g., lethargy, agitation), ruffled fur, and mortality.[16]

  • MTD Definition: The MTD is typically defined as the highest dose that does not result in mortality or more than a 15-20% loss of body weight.[16]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the PK/PD relationship is essential for designing an effective dosing regimen.[17]

Pharmacokinetic (PK) Analysis

PK studies measure the concentration of the drug in the body over time.

Protocol 3: Single-Dose PK Study

  • Dosing: Administer a single dose of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine to a cohort of mice.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.[18]

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[17]

  • Parameter Calculation: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).[17]

Pharmacodynamic (PD) Analysis

PD studies measure the biological effect of the drug over time.

Protocol 4: Target Engagement Study

  • Dosing: Administer a single dose of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine.

  • Tissue Collection: At various time points post-dosing, collect brain tissue.

  • Biomarker Analysis: Measure the levels of cAMP and cGMP in brain homogenates to assess the extent and duration of PDE2A inhibition.

In Vivo Efficacy Studies in a Mouse Model of Cognitive Impairment

Based on the hypothesized mechanism of action, a relevant animal model for evaluating the efficacy of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is a model of cognitive impairment.[2][8][19] The scopolamine-induced amnesia model is a well-established and rapid model for screening potential cognitive enhancers.[10]

Protocol 5: Scopolamine-Induced Amnesia Model

  • Animal Model: Use adult male C57BL/6 mice.

  • Experimental Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Scopolamine

    • Group 3: [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine (Dose 1) + Scopolamine

    • Group 4: [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine (Dose 2) + Scopolamine

    • Group 5: Positive Control (e.g., Donepezil) + Scopolamine

  • Dosing Regimen: Administer [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine or vehicle daily for 7 days. On day 7, administer scopolamine (or saline) 30 minutes after the final compound dose.

  • Behavioral Testing: 30 minutes after scopolamine administration, assess learning and memory using behavioral tests such as the Morris Water Maze or the Novel Object Recognition test.[9]

  • Data Analysis: Compare the performance of the different treatment groups to determine if [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine can reverse the cognitive deficits induced by scopolamine.

Data Presentation

Table 1: Example Dosing Regimen for MTD Study
GroupDose (mg/kg)Route of AdministrationNumber of Animals
1Vehiclei.p.3
21i.p.3
33i.p.3
410i.p.3
530i.p.3
6100i.p.3
Table 2: Key Pharmacokinetic Parameters
ParameterValue
Cmax (ng/mL)To be determined
Tmax (hr)To be determined
AUC (ng*hr/mL)To be determined
t1/2 (hr)To be determined

Visualization of Workflows and Pathways

experimental_workflow cluster_preliminary Preliminary Studies cluster_pkpd PK/PD Studies cluster_efficacy Efficacy Studies formulation Formulation Development mtd MTD Study formulation->mtd pk Pharmacokinetics mtd->pk Select Doses pd Pharmacodynamics pk->pd model Cognitive Impairment Model pd->model Inform Dosing Regimen behavior Behavioral Testing model->behavior data_analysis Data Analysis & Interpretation behavior->data_analysis Collect Data

Caption: General experimental workflow for in vivo evaluation.

pde2a_pathway ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE2A PDE2A cAMP->PDE2A PKA Protein Kinase A cAMP->PKA cGMP->PDE2A PKG Protein Kinase G cGMP->PKG AMP AMP PDE2A->AMP GMP GMP PDE2A->GMP CREB CREB Phosphorylation PKA->CREB PKG->CREB SynapticPlasticity Synaptic Plasticity & Memory CREB->SynapticPlasticity Compound [1-(5-Fluoropyridin-2-yl) cyclobutyl]methanamine Compound->PDE2A Inhibits

Caption: Hypothesized PDE2A signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo characterization of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in mouse models. By systematically evaluating the compound's safety, pharmacokinetic, pharmacodynamic, and efficacy profiles, researchers can make informed decisions about its potential for further development as a therapeutic agent for cognitive disorders. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, ultimately contributing to the advancement of neuroscience and drug discovery.

References

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved from [Link]

  • Henderson, J. L., Kormos, B. L., Hayward, M. M., Coffman, K. J., Jasti, J., Kurumbail, R. G., ... & Galatsis, P. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of medicinal chemistry, 58(1), 338-349. Retrieved from [Link]

  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. (2018). PMC. Retrieved from [Link]

  • Hori, Y., Imanishi, A., Arikawa, Y., Togawa, K., Nakashima, K., Inami, K., ... & Kajino, M. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. Retrieved from [Link]

  • Ex Vivo Molecular Studies and In Silico Small Molecule Inhibition of Plasmodium falciparum Bromodomain Protein 1. (2025, June 21). MDPI. Retrieved from [Link]

  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke. (2022, November 2). OA Monitor Ireland. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from [Link]

  • What is the mechanism of Methenamine Hippurate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Introduction - Animal Models of Cognitive Impairment. (2006, March 15). NCBI Bookshelf. Retrieved from [Link]

  • Common Injection Routes in Mice. (2025, January 22). Addgene Blog. Retrieved from [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8). Forskningsetikk. Retrieved from [Link]

  • PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke. (2022, November 2). Journal of Neuroscience. Retrieved from [Link]

  • What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? (2025, June 4). Dr.Oracle. Retrieved from [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PMC. Retrieved from [Link]

  • What are PDE2A inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models. (n.d.). PMC. Retrieved from [Link]

  • Study of Different Routes of Drug Administration in Mice and Rats. (n.d.). RJPTSimLab. Retrieved from [Link]

  • "Ethical Considerations in Mouse Experiments". In. (2011, March 15). Retrieved from [Link]

  • Mouse model would have predicted toxicity of drug that killed 5 in 1993 clinical trial. (2014, April 15). PLOS. Retrieved from [Link]

  • PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity and Recovery after Stroke. (n.d.). ResearchGate. Retrieved from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io. Retrieved from [Link]

  • Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer's disease. (2022, October 3). Frontiers. Retrieved from [Link]

  • Ethical guidelines for research in animal science. (n.d.). Retrieved from [Link]

  • MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. (2019, April 4). PubMed. Retrieved from [Link]

  • Mild cognitive impairment: animal models. (2022, April 1). Retrieved from [Link]

  • Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. (2022, May 3). ichorbio. Retrieved from [Link]

  • 1 NAME OF THE MEDICINAL PRODUCT 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL FORM 4 CLINICAL PARTICULARS. (n.d.). Brown & Burk. Retrieved from [Link]

  • How to Administer a Substance to a Mouse? (2025, May 22). TransCure bioServices. Retrieved from [Link]

  • Selection of five different types of animal models of Alzheimer's disease: based on pathological similarity and research objectives. (n.d.). Retrieved from [Link]

  • Animal Models of Cognitive Deficits for Probiotic Treatment. (2022, November 1). Retrieved from [Link]

  • Hiprex (Methenamine Hippurate): Side Effects, Uses, Dosage, Interactions, Warnings. (2021, July 15). RxList. Retrieved from [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2022, February 15). American Psychological Association. Retrieved from [Link]

  • In vivo pharmacology. (n.d.). Stanford Medicine. Retrieved from [Link]

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Sources

Method

Application Note:[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the shift toward three-dimensional (3D), conformationally restricted scaffolds is driven by the need to improve target selectivity, solubility, and metabolic stability. [1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift toward three-dimensional (3D), conformationally restricted scaffolds is driven by the need to improve target selectivity, solubility, and metabolic stability. [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine represents a highly versatile, privileged building block that perfectly aligns with this "escape from flatland" paradigm. This application note details the structural rationale, physicochemical advantages, and validated synthetic protocols for integrating this scaffold into high-throughput drug discovery workflows, particularly for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Structural Rationale & Physicochemical Profiling

The architectural design of[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine combines three distinct pharmacophoric modules, each engineered to overcome common attrition factors in lead optimization [1]:

  • The Cyclobutyl Core (Conformational Restriction): Unlike linear alkyl chains, the cyclobutane ring adopts a puckered conformation. This restricts the number of rotatable bonds, thereby minimizing the entropic penalty upon target binding. Furthermore, cyclobutane serves as a metabolically stable bioisostere for gem-dimethyl groups, resisting alpha-oxidation [2].

  • The 5-Fluoropyridine Motif (Metabolic Shielding): The incorporation of a fluorine atom at the 5-position of the pyridine ring is a classical stereoelectronic tactic. Fluorine's high electronegativity withdraws electron density from the aromatic system, shielding it from oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Additionally, the fluoropyridine system can engage in favorable multipolar interactions, including halogen bonding and π -stacking within hydrophobic pockets [3].

  • The Methanamine Handle (Synthetic Versatility): The primary amine acts as an unhindered, highly reactive nucleophile, providing an ideal vector for rapid parallel library generation via amide coupling, reductive amination, or urea formation.

Table 1: Comparative Physicochemical Profiling

To illustrate the structural advantage, the table below compares the cyclobutyl scaffold against its linear gem-dimethyl analog (2-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine).

PropertyCyclobutyl ScaffoldLinear AnalogMechanistic Rationale
Molecular Weight 180.22 g/mol 168.21 g/mol Both remain well within optimal fragment/lead-like space (<300 g/mol ).
Fsp³ (3D Character) 0.500.33The cyclobutane ring significantly increases 3D character, which correlates with higher clinical success rates.
Metabolic Stability HighModerateThe cyclobutyl ring resists aliphatic oxidation better than flexible, solvent-exposed linear chains.
Conformational Rigidity HighLowThe puckered ring locks the exit vector of the methanamine, reducing the entropic penalty upon target engagement.

Synthetic Workflows and Library Generation

The primary amine of this scaffold is highly amenable to divergent synthesis. By utilizing standard parallel chemistry techniques, researchers can rapidly generate diverse compound libraries to probe structure-activity relationships (SAR).

SyntheticWorkflow Scaffold [1-(5-Fluoropyridin-2-yl) cyclobutyl]methanamine Cond1 HATU, DIPEA, DMF + R-COOH Scaffold->Cond1 Cond2 Triphosgene, TEA + R-NH2 Scaffold->Cond2 Cond3 NaBH(OAc)3, DCE + R-CHO Scaffold->Cond3 Amide Amide Derivatives (Kinase Inhibitors) Urea Urea Derivatives (Allosteric Modulators) Amine Secondary Amines (GPCR Ligands) Cond1->Amide Cond2->Urea Cond3->Amine

Caption: Divergent synthetic workflow for[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine derivatization.

Validated Experimental Protocols

The following protocols have been optimized for high-throughput library generation, ensuring high yields and minimal purification bottlenecks.

Protocol A: High-Throughput Amide Coupling

Objective: Synthesis of amide libraries for kinase hinge-binding exploration. Causality & Design: HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester. While the primary methanamine is inherently nucleophilic, HATU ensures near-quantitative conversion within 1–2 hours, which is critical for high-throughput formats. N,N-Diisopropylethylamine (DIPEA) is utilized as a bulky, non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.1 equiv, 0.55 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine (1.1 equiv, 0.55 mmol) to the activated mixture.

  • Self-Validation/Monitoring: Monitor the reaction via LC-MS. The protocol is considered complete when the UV trace (254 nm) shows <5% remaining carboxylic acid and the extracted ion chromatogram (EIC) confirms the expected [M+H]⁺ mass of the product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination

Objective: Synthesis of secondary amines for GPCR ligand development. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing it to selectively reduce the transiently formed iminium ion without reducing the unreacted aldehyde. A catalytic amount of acetic acid (AcOH) lowers the pH to ~4.5, accelerating the dehydration of the hemiaminal intermediate into the reactive iminium species.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 equiv, 0.5 mmol) and[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine (1.0 equiv, 0.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (4.0 mL).

  • Catalysis: Add glacial acetic acid (AcOH) (1.5 equiv, 0.75 mmol) and stir at room temperature for 2 hours to form the iminium intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) in a single portion. Stir the suspension at room temperature for 12 hours.

  • Self-Validation/Monitoring: Analyze an aliquot via LC-MS. The reaction is successful when the aldehyde peak disappears and the secondary amine [M+H]⁺ peak dominates the spectrum.

  • Workup: Quench carefully with 1N NaOH (5 mL) to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (3 x 10 mL), dry over MgSO₄, and concentrate.

Pharmacophore Mapping and Biological Applications

The structural features of this scaffold make it highly applicable in the design of Negative Allosteric Modulators (NAMs) for GPCRs (such as mGlu5) [3] and ATP-competitive kinase inhibitors (such as JAK inhibitors) [4]. The cyclobutane ring acts as a rigid spacer, precisely projecting the fluoropyridine moiety into deep hydrophobic pockets while directing the amine-linked functional groups toward solvent-exposed regions or hinge-binding motifs.

Pharmacophore Target Biological Target Hydrophobic Pocket Hinge Region Solvent Channel Fluoro 5-Fluoropyridine (Pi-Stacking / Halogen Bond) Fluoro->Target Binding Affinity Cyclobutyl Cyclobutyl Ring (Conformational Restriction) Fluoro->Cyclobutyl Cyclobutyl->Target Vector Control Linker Methanamine Linker (H-Bonding / Solvation) Cyclobutyl->Linker Linker->Target Solvation

Caption: Pharmacophore mapping of the scaffold's interactions within a generic protein binding pocket.

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: ChemMedChem / National Institutes of Health (NIH) URL:[Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction Source: ChemRxiv URL:[Link]

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Application

Title: A Flexible High-Throughput Screening Framework for the Discovery of Novel Modulators from [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine Analog Libraries

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery. Abstract: The [1-(5-Fluoropyridin-2-yl)cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Abstract: The [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine scaffold represents a promising starting point for novel therapeutic agents. Its distinct three-dimensional geometry, conferred by the cyclobutane ring, offers a powerful strategy to explore chemical space beyond traditional flat aromatic structures, potentially improving properties like metabolic stability and target selectivity.[1][2] This application note provides a comprehensive and adaptable framework for designing and executing high-throughput screening (HTS) campaigns to identify bioactive analogs from this chemical class. We move beyond a single, rigid protocol to offer a strategic guide, explaining the rationale behind key decisions in assay development, execution, and hit validation for three major therapeutic target classes: protein kinases, G-protein coupled receptors (GPCRs), and epigenetic modifiers.

Part 1: Strategic Foundations: Choosing the Right Screening Approach

The initial and most critical decision in any screening campaign is the choice between a target-based or a phenotypic approach.[3] This choice dictates the entire subsequent workflow, from assay design to the interpretation of results.

  • Target-Based Discovery: This classical approach assumes a deep understanding of the disease biology, where a specific protein (e.g., a kinase or receptor) is known to be disease-modifying. The campaign is designed to find molecules that directly interact with and modulate the activity of this purified, isolated target.[4] Its primary advantage is the unambiguous mechanism of action for any validated hits.

  • Phenotypic Discovery: This strategy is employed when the underlying disease mechanism is complex or the specific molecular target is unknown.[5][6][7] Instead of focusing on a single protein, the screen searches for compounds that produce a desired change in the behavior or "phenotype" of a disease-relevant cell model (e.g., reversing a disease-specific morphology, or inhibiting cancer cell proliferation).[6][7] This approach is powerful for discovering first-in-class medicines with novel mechanisms of action, though it necessitates a subsequent, often complex, "target deconvolution" phase to identify the molecular target.[7]

G cluster_start Strategic Decision Point cluster_target Target-Based Approach cluster_pheno Phenotypic Approach Start Begin HTS Campaign Design Target_Known Is the molecular target known and validated? Start->Target_Known Biochemical_Assay Biochemical Assays (e.g., Kinase, MTase) Target_Known->Biochemical_Assay  Yes Target_Cell_Assay Target-Specific Cell Assays (e.g., GPCR signaling) Target_Known->Target_Cell_Assay  Yes Phenotypic_Screen Phenotypic Cell-Based Assays (e.g., High-Content Imaging, Proliferation) Target_Known->Phenotypic_Screen  No Target_ID Post-Screening Target Deconvolution Phenotypic_Screen->Target_ID

Caption: Initial strategic choice between target-based and phenotypic screening.

Part 2: Assay Development and Validation: The Bedrock of HTS

A successful HTS campaign is entirely dependent on the quality and robustness of the underlying assay. The goal is to develop a sensitive, reproducible, and cost-effective assay in a miniaturized format (typically 384- or 1536-well plates) that can reliably distinguish between active and inactive compounds. Every assay, regardless of the target class, must be rigorously validated.

Key Assay Validation Parameters

ParameterDescriptionAcceptance CriterionRationale
Z'-Factor A statistical measure of assay quality that reflects both the signal dynamic range and data variation.Z' > 0.5A Z' value above 0.5 indicates a large separation between the positive and negative controls, ensuring that hits can be reliably distinguished from noise.
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 5A sufficient window is required to detect modest inhibitors or activators. The exact requirement can vary by assay technology.
Signal-to-Noise (S/N) The ratio of the mean signal (minus background) to the standard deviation of the background.S/N > 10Ensures that the assay signal is significantly above the baseline noise of the detection system.
DMSO Tolerance The maximum concentration of Dimethyl Sulfoxide (the compound solvent) that the assay can tolerate without significant loss of performance.Assay performance stable at ≤1% DMSOCompounds are stored in DMSO, and its final concentration in the assay must not interfere with the biological system or detection chemistry.
Reagent Stability The duration for which all assay reagents remain stable under experimental conditions.Stable for > 8 hoursFor automated HTS runs that can last several hours, reagent stability is critical for consistent results from the first plate to the last.
Protocol Example A: Target-Based Biochemical Screen for Protein Kinase Inhibitors

The fluoropyridinyl moiety is a well-established pharmacophore in kinase inhibitors, making this a highly relevant target class.[8] This protocol describes a homogenous, luminescence-based assay to measure the activity of a purified kinase.

Principle: The ADP-Glo™ Kinase Assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production indicates inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

    • Prepare ATP solution in Kinase Buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which should be at or near the Kₘ for ATP).

    • Prepare the kinase and substrate solution in Kinase Buffer at 2x the final desired concentrations.

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of each analog from the [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine library (typically at 10 mM in DMSO) into a 384-well, low-volume, white, solid-bottom assay plate.

    • Dispense 50 nL of DMSO into columns reserved for negative (100% activity) and positive (0% activity) controls.

  • Assay Execution (5 µL Final Volume):

    • Add 2.5 µL of the 2x kinase/substrate solution to all wells.

    • Add 50 nL of a potent, known inhibitor of the target kinase to the positive control wells.

    • Incubate for 15 minutes at room temperature (RT) to allow compounds to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to all wells.

    • Incubate for 60 minutes at RT. The exact time should be determined during assay development to ensure the reaction is within the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at RT.

    • Measure luminescence using a compatible plate reader (e.g., PHERAstar® or EnVision®).

Causality: Using an ATP concentration near its Michaelis-Menten constant (Kₘ) is crucial. This ensures the assay is sensitive to competitive inhibitors, which are often the most desirable starting points for drug discovery.

Protocol Example B: Target-Based Cell Screen for GPCR Antagonists

The core scaffold may also interact with GPCRs, another major drug target class.[9][10] This protocol uses a calcium flux assay to identify antagonists of a Gq-coupled GPCR expressed in a recombinant cell line.

Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using a calcium-sensitive fluorescent dye. Antagonists will block the agonist-induced increase in fluorescence.

Detailed Protocol:

  • Cell Preparation:

    • One day prior to the assay, seed HEK293 cells stably expressing the target GPCR into 384-well, black-walled, clear-bottom plates at a density of 20,000 cells/well in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • On the day of the assay, discard the culture medium.

    • Add 20 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 Direct™) containing probenecid (to prevent dye leakage) to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Compound Addition:

    • Transfer the plate to a fluorescence imaging plate reader (FLIPR®) or similar instrument equipped with liquid handling.

    • Add 5 µL of each library compound (pre-diluted in assay buffer) to the appropriate wells.

    • Incubate for 15-30 minutes inside the instrument.

  • Agonist Challenge and Measurement:

    • Measure baseline fluorescence for 10-20 seconds.

    • Add 5 µL of a known agonist for the target GPCR at a concentration that elicits ~80% of the maximal response (EC₈₀).

    • Immediately begin measuring the fluorescence intensity every second for at least 120 seconds.

    • A potent antagonist will prevent the fluorescence spike induced by the agonist.

Causality: Using an agonist at its EC₈₀ concentration provides a sensitive window for detecting competitive antagonism. A lower agonist concentration might miss weak antagonists, while a saturating concentration could overcome the inhibitory effect of all but the most potent compounds.

Part 3: The High-Throughput Screening Workflow

Executing the primary screen involves the seamless integration of compound management, robotics, and data acquisition.[4][11] The goal is to test every compound in the library under identical, highly controlled conditions.

G cluster_prep Preparation cluster_exec Automated Execution cluster_acq Data Acquisition & Analysis Lib Compound Library (in DMSO) Plate Acoustic Reformatting (nL Dispensing) Lib->Plate AssayPlate 384/1536-well Assay Plates Plate->AssayPlate Robotics Robotic Platform AssayPlate->Robotics Reagent1 Reagent Addition 1 (e.g., Enzyme/Cells) Robotics->Reagent1 Incubate1 Incubation 1 Reagent1->Incubate1 Reagent2 Reagent Addition 2 (e.g., Substrate) Incubate1->Reagent2 Incubate2 Incubation 2 Reagent2->Incubate2 Reader Plate Reader (Luminescence, Fluorescence, etc.) Incubate2->Reader RawData Raw Data Generation Reader->RawData Analysis Primary Analysis (% Inhibition) RawData->Analysis Hits Primary Hit List Analysis->Hits G PrimaryHits Primary Hits from HTS (~1000s of compounds) Confirm Hit Confirmation (Re-test single point) PrimaryHits->Confirm DoseResponse Dose-Response Curve (IC50/EC50 Potency) Confirm->DoseResponse Confirmed False1 False Positives (Plating Errors) Confirm->False1 Not Confirmed Orthogonal Orthogonal Assay (Different detection method) DoseResponse->Orthogonal Potent False2 Poor Potency or Flat Curve DoseResponse->False2 Not Potent Selectivity Selectivity & Counter-Screens (Assess off-target activity) Orthogonal->Selectivity Confirmed False3 Assay Artifacts (e.g., Fluorescence Quenching) Orthogonal->False3 Not Confirmed SAR Structure-Activity Relationship (SAR) (Analog analysis) Selectivity->SAR Selective False4 Non-Selective or Promiscuous Binders (PAINS) Selectivity->False4 Not Selective ValidatedHits Validated Hits for Lead-Op (~10s of compounds) SAR->ValidatedHits

Caption: The hit validation cascade to triage primary hits to validated leads.

Conclusion

The [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine scaffold provides a rich and promising chemical space for drug discovery. A high-throughput screening campaign against libraries of its analogs requires a flexible, multi-faceted approach. By carefully selecting between target-based and phenotypic strategies, rigorously developing and validating assays, and executing a stringent hit validation cascade, researchers can efficiently and effectively identify novel, high-quality starting points for medicinal chemistry optimization. The protocols and frameworks described herein provide a robust foundation for unlocking the therapeutic potential of this exciting class of molecules.

References

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  • Jones, A. M., & van Montfort, R. L. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135-2147. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Available at: [Link]

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  • CD BioSciences. (n.d.). In Vitro Biochemical Screening & Profiling, Epigenetic Drug Discovery Service. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Retrieved from [Link]

  • BellBrook Labs. (2012). BellBrook Labs Launches HTS Assay Platform for Targeting GPCR Regulatory Proteins. Press Release. Available at: [Link]

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  • Orhan, I. E., et al. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The Open Medicinal Chemistry Journal, 2, 26-37. Available at: [Link]

  • Orhan, I. E., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. Available at: [Link]

  • Bertekap Jr, R. L., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223-240. Available at: [Link]

  • Eurofins Discovery. (n.d.). Gene Expression as a Cellular Phenotypic Assay in Drug Discovery. Retrieved from [Link]

  • Barker, T. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemistryOpen, 11(4), e202200020. Available at: [Link]

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  • Lee, H., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 8(10), e75144. Available at: [Link]

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  • Cox, C. D., et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem, 7(3), 415-424. Available at: [Link]

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  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[1][12]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. Available at: [Link]

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Method

A Robust and Sensitive LC-MS/MS Method for the Quantification of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantita...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in human plasma. Designed for researchers in drug development, this protocol leverages Solid-Phase Extraction (SPE) for sample cleanup and Hydrophilic Interaction Liquid Chromatography (HILIC) for robust separation, ensuring high accuracy and precision. The method is fully validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, making it suitable for regulated pharmacokinetic and toxicokinetic studies.

Introduction and Scientific Rationale

[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is a novel small molecule entity with a chemical structure suggesting potential pharmacological activity. As with any new chemical entity (NCE) in the drug development pipeline, establishing a reliable bioanalytical method is a critical first step for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. The primary amine and fluoropyridine moieties make this compound polar, which presents specific challenges for retention on traditional reversed-phase liquid chromatography columns.

This method addresses these challenges by employing Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for retaining and separating polar compounds.[1][2] The coupling of HILIC with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, which are paramount for accurately measuring low concentrations of the analyte in a complex biological matrix like human plasma.[3][4]

To ensure data integrity, this protocol incorporates a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for correcting variability during sample preparation and analysis.[5][6] Furthermore, a targeted Solid-Phase Extraction (SPE) protocol using a polymeric cation exchange sorbent is optimized to selectively isolate the basic analyte from endogenous plasma components, thereby minimizing matrix effects and enhancing method robustness.[7][8]

Principle of the Method

The analytical workflow begins with the addition of a stable isotope-labeled internal standard to plasma samples. The analyte and internal standard are then isolated from the plasma matrix using a cation exchange solid-phase extraction procedure. The purified extract is injected into a HILIC-based LC-MS/MS system. The compounds are separated chromatographically and subsequently detected by a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations.

Materials and Reagents

MaterialSupplier/Grade
[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamineReference Standard (>99% purity)
[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine-d4Stable Isotope-Labeled Internal Standard (>99% purity, >99% isotopic purity)
Water, Acetonitrile, MethanolLC-MS Grade
Formic Acid, Ammonium FormateOptima™ LC/MS Grade
Human Plasma (K2-EDTA)BioIVT or equivalent
Bond Elut Plexa PCX SPE CartridgesAgilent Technologies or equivalent
Phosphoric AcidACS Grade

Experimental Protocols

LC-MS/MS System and Conditions

The rationale for selecting the following conditions is based on the physicochemical properties of the analyte. The primary amine is readily protonated, making positive mode ESI highly efficient. HILIC chromatography is chosen to provide adequate retention for this polar compound, which might otherwise elute in the void volume on a C18 column.[1][2]

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System Waters ACQUITY UPLC I-Class Plus or equivalent
ColumnWaters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Column Temp.40 °C
Mobile Phase A10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.5 mL/min
Injection Volume5 µL
LC Gradient Time (min)
0.0
2.5
2.6
4.0
MS System Waters Xevo TQ-XS or equivalent Triple Quadrupole MS
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage1.5 kV
Desolvation Temp.600 °C
Desolvation Gas1000 L/hr (Nitrogen)
Cone Gas Flow150 L/hr
Collision GasArgon
Mass Spectrometry: MRM Transition Optimization

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[9][10] The protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole (Q1). This ion is fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. Optimization of cone voltage and collision energy is critical to maximize signal intensity.[3][9]

Table 2: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Analyte181.1110.13022
IS (Analyte-d4)185.1114.13022

Note: The precursor ion m/z of 181.1 corresponds to the [M+H]⁺ of the analyte (C10H13FN2, Monoisotopic Mass: 180.106 Da).[11] The product ion likely corresponds to a stable fragment resulting from the loss of the cyclobutylmethanamine moiety.

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard (IS) by dissolving the reference standards in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Spiking Solution (50 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate analyte working solutions (typically 5% of the total volume) to achieve the final concentrations. The concentration range should cover the expected in-vivo concentrations. A typical range might be 0.1 ng/mL (Lower Limit of Quantification, LLOQ) to 100 ng/mL (Upper Limit of Quantification, ULOQ).

Protocol: Solid-Phase Extraction (SPE)

A polymeric cation exchange sorbent is ideal for extracting basic compounds like the target analyte.[7] The protocol is designed to retain the protonated amine under acidic conditions while washing away neutral and acidic interferences, followed by elution with a basic organic solvent.[8]

  • Sample Pre-treatment: To 100 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the IS Spiking Solution (50 ng/mL). Vortex briefly. Add 200 µL of 2% phosphoric acid in water and vortex to mix. This step ensures protein precipitation and protonation of the analyte.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid.

    • Wash 2: Add 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of 95:5 acetonitrile:water with 0.1% formic acid. Vortex and transfer to an autosampler vial for analysis.

Workflow Diagram

LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Human Plasma Sample (100 µL) Spike Spike with Internal Standard (25 µL) Plasma->Spike Pretreat Pre-treat with 2% H3PO4 (200 µL) Spike->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (Acetic Acid, Methanol) Load->Wash Elute 4. Elute (5% NH4OH in Methanol) Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS Inject into LC-MS/MS System Recon->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Peak Area Ratio vs. Cal Curve) Data->Quant

Caption: Overall workflow for the quantification of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine.

Method Validation Protocol

The method must be validated to ensure it is fit for purpose. The following validation experiments are based on the FDA's Bioanalytical Method Validation Guidance.[12][13][14]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeExperimentAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components.Analyze ≥6 blank plasma lots.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To define the relationship between concentration and response.Analyze a blank, zero standard, and ≥6 non-zero standards over the desired range.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to nominal values and the reproducibility.Analyze QC samples (LLOQ, Low, Mid, High) in ≥5 replicates on ≥3 separate days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of matrix components on ionization.[15][16][17][18]Compare analyte response in post-extraction spiked blank plasma vs. neat solution at Low and High QC levels (n≥6 lots).The IS-normalized matrix factor should have a %CV ≤15%.
Recovery To determine the efficiency of the extraction process.Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples at Low, Mid, and High QC levels.Recovery should be consistent and reproducible.
Stability To ensure analyte integrity under various storage and handling conditions.[19][20][21]Analyze Low and High QC samples after exposure to various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term storage at -80°C).Mean concentration must be within ±15% of nominal values.

Discussion of Key Methodological Choices

  • Internal Standard Selection: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice in LC-MS bioanalysis. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[5][6] This co-eluting nature provides the most effective compensation for matrix effects and other sources of variability, leading to superior accuracy and precision.[22]

  • Mitigating Matrix Effects: Matrix effects, caused by co-eluting endogenous components interfering with analyte ionization, are a major challenge in bioanalysis.[15][16][17] This method employs two key strategies for mitigation:

    • Selective Sample Preparation: The use of cation exchange SPE provides a much cleaner extract than simpler methods like protein precipitation, effectively removing interfering phospholipids and other matrix components.[8][18]

    • Chromatographic Separation: HILIC provides an orthogonal separation mechanism to reversed-phase, which can help resolve the analyte from different sets of interfering compounds.

  • Adherence to Regulatory Standards: By designing the validation protocol around the FDA's guidance, this method generates data that is reliable, reproducible, and suitable for inclusion in regulatory submissions for new drug applications.[12][13][14]

Conclusion

This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in human plasma. The strategic use of a stable isotope-labeled internal standard, cation exchange solid-phase extraction, and HILIC chromatography ensures high-quality data that meets the stringent requirements for regulated bioanalysis. This method is fit-for-purpose and can be readily implemented in laboratories supporting drug discovery and development programs.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved March 20, 2026, from [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. Retrieved March 20, 2026, from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved March 20, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved March 20, 2026, from [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis. (n.d.). Ovid. Retrieved March 20, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). AIT Bioscience. Retrieved March 20, 2026, from [Link]

  • FDA issues final guidance on bioanalytical method validation. (n.d.). GaBI Journal. Retrieved March 20, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved March 20, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved March 20, 2026, from [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025, November 10). Waters Corporation. Retrieved March 20, 2026, from [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025, November 10). Waters Corporation. Retrieved March 20, 2026, from [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. (2017, February 1). PubMed. Retrieved March 20, 2026, from [Link]

  • The Scheduled MRM™ Algorithm Pro. (n.d.). SCIEX. Retrieved March 20, 2026, from [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS | Analytical Chemistry. (2019, June 26). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved March 20, 2026, from [Link]

  • One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction | Request PDF. (2025, August 9). ResearchGate. Retrieved March 20, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI. Retrieved March 20, 2026, from [Link]

  • In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures | Analytical Chemistry. (2003, April 16). ACS Publications. Retrieved March 20, 2026, from [Link]

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  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure | Analytical Chemistry. (2017, January 19). ACS Publications. Retrieved March 20, 2026, from [Link]

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Application

Application Note: Structural Elucidation of Fsp³-Rich Fluorinated Fragments — Crystallography of[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine with Target Proteins

Introduction and Scientific Rationale Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight compounds that efficiently sample chemical space[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight compounds that efficiently sample chemical space[1]. Historically, fragment libraries were dominated by flat, sp²-hybridized aromatic rings, which often led to downstream challenges in selectivity and off-target toxicity. The modern paradigm emphasizes the integration of three-dimensional, Fsp³-rich fragments to unlock novel chemotypes and improve clinical success rates[2].

The compound [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine represents a highly optimized, next-generation fragment scaffold. Its design incorporates three critical features:

  • The Methanamine Group: A primary amine (pKa ~9.5) that remains protonated at physiological and crystallization pH, acting as a strong, directional hydrogen-bond donor to target protein acidic residues (e.g., Asp/Glu in kinase hinge regions).

  • The Cyclobutane Ring: Imparts rigid, Fsp³-rich 3D character, restricting the conformational flexibility of the amine relative to the pyridine ring and providing a distinct vector for fragment growth[2].

  • The Fluoropyridine Moiety: The fluorine atom serves a dual purpose. Biochemically, it probes hydrophobic sub-pockets and can engage in orthogonal halogen bonding. Analytically, it enables highly sensitive primary screening via ¹⁹F-NMR, which is unencumbered by background protein signals[3].

To demonstrate the crystallographic workflow for this fragment, this application note utilizes Cyclin-Dependent Kinase 2 (CDK2) as the model target. CDK2 is a thoroughly validated system for FBDD, possessing a robust apo-crystal lattice that readily accommodates high-concentration ligand soaking[1].

Mechanistic Workflow & Self-Validating Systems

As an Application Scientist, it is critical to understand that protein crystallography is not merely a procedural task; it is an exercise in thermodynamic equilibrium. Fragments possess low intrinsic binding affinities ( Kd​ typically in the 100 μM to mM range)[1]. Therefore, to achieve the >80% active-site occupancy required for clear electron density resolution, the fragment must be introduced to the crystal at concentrations vastly exceeding its Kd​ (typically 10–50 mM).

The Causality of Experimental Choices
  • Soaking vs. Co-Crystallization: We prioritize crystal soaking over co-crystallization. Soaking preserves the pre-existing, high-resolution diffraction lattice of the apo-crystal, whereas co-crystallization often requires re-optimizing the crystallization conditions for every new ligand, creating a severe bottleneck[4]. Co-crystallization is reserved strictly as a fallback if the high fragment concentration induces severe osmotic shock or lattice cracking.

  • Solvent Tolerance: The fragment is dissolved in pure DMSO. Because high fragment concentrations are required, the final soaking drop will contain 5–10% DMSO. CDK2 crystals are robust up to 10% DMSO, but exceeding this threshold alters the dielectric constant of the mother liquor, leading to protein denaturation.

  • Self-Validating Controls: Every soaking experiment must be paired with a DMSO-only control soak . If the Fo​−Fc​ difference electron density map reveals a peak >3σ in the active site of the fragment-soaked crystal, but the control crystal remains empty, the binding event is unequivocally validated, ruling out solvent artifacts.

FBDD Crystallography Workflows

Workflow N1 19F-NMR Pre-Screen N3 High-Concentration Soaking (10-50 mM) N1->N3 Validates Binding N2 Apo-CDK2 Crystallization N2->N3 Intact Lattice N4 X-Ray Diffraction N3->N4 Cryocooling N5 Fo-Fc Map Validation (>3σ) N4->N5 Molecular Replacement

Caption: FBDD Crystallography Workflow integrating ¹⁹F-NMR validation and high-concentration soaking.

Validation C1 Control Soak (DMSO Only) C2 Fragment Soak (Fragment + DMSO) C1->C2 Parallel Processing V1 No Active Site Electron Density C1->V1 V2 Clear Fo-Fc Density (Ligand Occupancy) C2->V2 R1 Baseline Model V1->R1 R2 Confirmed Hit V2->R2

Caption: Self-validating protocol logic utilizing parallel DMSO controls to confirm true ligand occupancy.

Quantitative Data Presentation

Before initiating the crystallography protocol, the physicochemical properties of the fragment must be analyzed to ensure it meets the criteria for high-concentration aqueous soaking.

Table 1: Physicochemical Profile of[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

PropertyValueImplication for Crystallography
Molecular Weight 180.22 DaIdeal for FBDD; allows for significant downstream elaboration.
Fsp³ Fraction 0.50High 3D character; reduces flat-packing artifacts in the crystal lattice.
Hydrogen Bond Donors 2 (-NH₂ group)Requires pH < 8.5 during soaking to maintain protonated state for optimal binding.
Hydrogen Bond Acceptors 2 (Pyridine N, F)Facilitates interaction with kinase hinge region backbone amides.
Aqueous Solubility >50 mM (in 10% DMSO)Excellent; permits the high concentrations required for crystal soaking without precipitation.

Table 2: Representative Crystallographic Statistics (CDK2 + Fragment Complex)

ParameterApo-CDK2 (Control)CDK2 + Fragment Complex
Space Group P21​21​21​ P21​21​21​
Resolution (Å) 1.651.72
Completeness (%) 99.598.8
Rwork​ / Rfree​ 0.18 / 0.210.19 / 0.22
Fragment Occupancy N/A0.85
B-factor (Ligand, Ų) N/A28.4

Step-by-Step Experimental Protocols

Protocol 1: Preparation of the Fragment Soaking Solution

Objective: Create a highly concentrated ligand solution that maintains the physical integrity of the protein crystal while driving thermodynamic binding.

  • Stock Preparation: Dissolve[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in 100% molecular biology grade DMSO to yield a 500 mM stock solution. Vortex and sonicate for 60 seconds to ensure complete dissolution.

  • Mother Liquor Matching: Harvest 9 µL of the exact reservoir solution used to grow the apo-CDK2 crystals (e.g., 0.2 M HEPES pH 7.5, 20% PEG 3350).

  • Soaking Drop Formulation: Add 1 µL of the 500 mM fragment stock to the 9 µL of reservoir solution. This creates a 50 mM fragment soaking solution in 10% DMSO.

  • Validation Check: Observe the soaking solution under a stereomicroscope. If precipitation or phase separation occurs, titrate the DMSO stock down to 250 mM and repeat to achieve a 25 mM final concentration.

Protocol 2: Crystal Soaking and Harvesting

Objective: Diffuse the fragment into the crystal lattice without inducing osmotic shock.

  • Transfer: Using a 0.1–0.2 mm nylon loop, carefully transfer a single, well-formed apo-CDK2 crystal from its original hanging drop into the 10 µL soaking drop prepared in Protocol 1.

  • Control: Simultaneously transfer a second apo-crystal of similar size into a control drop containing 9 µL reservoir solution and 1 µL pure DMSO.

  • Incubation: Seal the soaking wells and incubate at 20°C. Causality note: Fragment soaking is a time-dependent diffusion process. We recommend a time-course harvest at 2 hours, 6 hours, and 24 hours to identify the optimal balance between ligand occupancy and crystal degradation.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (soaking solution supplemented with 20% v/v glycerol or ethylene glycol) for 10 seconds.

  • Flash-Cooling: Plunge the loop directly into liquid nitrogen (LN₂) to vitrify the solvent, preventing ice crystal formation which would destroy the diffraction lattice.

Protocol 3: X-ray Diffraction and Model Building

Objective: Collect diffraction data and unambiguously identify the fragment in the active site.

  • Data Collection: Mount the cryo-cooled crystal on a goniometer under a continuous 100 K nitrogen stream. Collect diffraction data utilizing a synchrotron radiation source (e.g., wavelength ~0.979 Å) for maximum resolution.

  • Processing: Integrate and scale the data using software such as XDS or DIALS.

  • Molecular Replacement: Use the apo-CDK2 structure (e.g., PDB ID: 4EK3) as a search model in PHASER[5]. Crucially, remove all water molecules and ligands from the search model to prevent phase bias.

  • Density Fitting: Generate an initial Fo​−Fc​ difference map. Look for a >3σ positive green density peak in the ATP-binding pocket.

  • Refinement: Fit the 3D conformer of[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine into the density. The protonated methanamine should be oriented toward the hinge region (interacting with Leu83/Glu81)[1], while the fluoropyridine vector explores the hydrophobic pocket. Perform iterative rounds of reciprocal space refinement (REFMAC5 or Phenix.refine) and real-space manual building (Coot).

References

  • Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking ScienceOpen[Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery PMC - NIH[Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography ACS Publications[Link]

  • Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target – Exploring Options beyond the Flatland bioRxiv[Link]

  • The 3F Library: Fluorinated Fsp³‐rich Fragments for Expeditious ¹⁹F‐NMR‐based Screening ResearchGate[Link]

  • Lessons from hot spot analysis for fragment-based drug discovery PMC - NIH[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

Welcome to the technical support center for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered during experimentation. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the aqueous solubility of this compound.

Introduction

[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is a primary amine with a chemical structure that suggests potential challenges with aqueous solubility due to its aromatic and cyclobutyl moieties. Poor solubility is a significant hurdle in drug development, impacting bioavailability and the reliability of in vitro and in vivo assays.[1][2] This guide offers a systematic approach to identifying and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine, poorly soluble in aqueous buffers?

A1: The structure of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine contains both a hydrophilic primary amine group and lipophilic fluoropyridinyl and cyclobutyl groups. The hydrophobic portions of the molecule can lead to poor solubility in water as they are not readily hydrated.

Q2: I'm seeing inconsistent results in my biological assays. Could this be related to solubility?

A2: Yes, inconsistent assay results are a common indicator of poor compound solubility. If the compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower and more variable than intended, leading to unreliable data.[3]

Q3: What is the quickest way to improve the solubility of this amine-containing compound?

A3: Adjusting the pH of the solution is often the most immediate and effective method. The primary amine group in your compound is basic and can be protonated at acidic pH to form a more soluble ammonium salt.[3][4]

Q4: Can I use DMSO to dissolve my compound for an aqueous assay?

A4: While DMSO is a powerful solvent for many organic compounds, its use in aqueous biological assays must be carefully controlled. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts or toxicity.[3] Exceeding this limit can compromise the integrity of your results.

Q5: My compound has precipitated from its DMSO stock solution upon storage. What should I do?

A5: DMSO is hygroscopic and can absorb atmospheric moisture, which can reduce the solubility of hydrophobic compounds over time.[3] To resolve this, you can try preparing fresh stock solutions, storing them at lower concentrations, or storing the compound as a dry powder.[3] Gentle warming and sonication can also help redissolve the precipitate, but always visually confirm complete dissolution before use.[3]

In-Depth Troubleshooting Guides

pH-Dependent Solubility Enhancement

The primary amine in [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine provides a handle for significantly increasing aqueous solubility through pH modification. By lowering the pH, the amine group becomes protonated, forming a more polar and thus more water-soluble ammonium salt.[4][5][6]

Experimental Protocol: pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.

  • Compound Addition: Add an excess of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine to a fixed volume of each buffer.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility against the pH of the respective buffer to generate a pH-solubility profile.

Expected Outcome & Interpretation

You should observe a significant increase in solubility as the pH decreases. This data is critical for selecting an appropriate buffer system for your experiments that maintains the compound in solution.

Salt Formation for Enhanced Solubility and Stability

For solid dosage form development or when a stable, soluble solid is required, forming a salt of the primary amine is a highly effective strategy.[7][8][9] Salt formation can improve not only solubility and dissolution rate but also chemical stability and handling properties.[9][10]

Experimental Protocol: Salt Screening
  • Solvent Selection: Dissolve [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

  • Counter-ion Selection: Prepare solutions of various pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric) in the same solvent.

  • Stoichiometric Addition: Add the acid solution to the amine solution in a 1:1 molar ratio.

  • Crystallization: Allow the mixture to stir at room temperature or cool to induce crystallization of the salt.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the salt form using techniques such as XRPD, DSC, and TGA to confirm its crystalline nature and thermal properties.

  • Solubility Assessment: Determine the aqueous solubility of each salt form using the protocol described for the pH-solubility profile (in a relevant buffer, e.g., pH 7.4).

Data Summary: Hypothetical Salt Screen Results
Salt FormCounter-ionAqueous Solubility (mg/mL) at pH 7.4Melting Point (°C)
Free Base-< 0.1N/A (Liquid)
HydrochlorideHCl15.2185-190
MesylateCH₃SO₃H25.8160-165
TartrateC₄H₆O₆8.5142-147
Co-solvents and Complexation Agents

When pH modification or salt formation is not suitable for a specific application, co-solvents and complexation agents can be employed.

Co-solvency

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds.[11] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[12]

Experimental Protocol: Co-solvent Screening
  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% v/v of PEG 400 in water).

  • Determine Solubility: Measure the solubility of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in each co-solvent mixture using the equilibration method described previously.

  • Evaluate Compatibility: Ensure the final co-solvent concentration is compatible with your experimental system, as high concentrations can be detrimental to cells or protein activity.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14][15] They can encapsulate poorly soluble guest molecules, like your compound, forming inclusion complexes with enhanced aqueous solubility.[13][14][16][17]

Experimental Protocol: Phase Solubility Study with Cyclodextrins
  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.

  • Add Compound: Add an excess amount of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the same equilibration and analysis steps as the pH-solubility protocol.

  • Plot Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency.

Amorphous Solid Dispersions

For very challenging solubility issues, creating an amorphous solid dispersion can be a powerful technique.[1][18][19][20] This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level, which can significantly enhance the dissolution rate and apparent solubility.[1][19][20]

Workflow for Solid Dispersion Formulation

G cluster_prep Preparation cluster_process Processing cluster_product Final Product API [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine Dissolve Dissolve API and Polymer API->Dissolve Polymer Hydrophilic Polymer (e.g., PVP, HPMC) Polymer->Dissolve Solvent Common Solvent (e.g., Methanol) Solvent->Dissolve Evaporation Solvent Evaporation (e.g., Spray Drying) Dissolve->Evaporation ASD Amorphous Solid Dispersion Evaporation->ASD Characterize Characterization (XRPD, DSC) ASD->Characterize

Caption: Workflow for preparing an amorphous solid dispersion.

Troubleshooting Logic Diagram

The following diagram outlines a systematic approach to troubleshooting solubility issues with [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine.

G Start Start: Solubility Issue Identified CheckpH Is the experimental pH adjustable? Start->CheckpH AdjustpH Adjust pH to 4.0-6.0 CheckpH->AdjustpH Yes SaltScreen Is a solid form required? CheckpH->SaltScreen No Success Solubility Improved AdjustpH->Success PerformSaltScreen Perform Salt Screening SaltScreen->PerformSaltScreen Yes CoSolvent Can co-solvents be used? SaltScreen->CoSolvent No PerformSaltScreen->Success UseCoSolvent Use Co-solvents (e.g., PEG, PG) CoSolvent->UseCoSolvent Yes Cyclodextrin Consider Cyclodextrin Complexation CoSolvent->Cyclodextrin No UseCoSolvent->Success SolidDispersion Advanced: Solid Dispersion Cyclodextrin->SolidDispersion SolidDispersion->Success

Caption: Decision tree for solubility enhancement strategies.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • PMC. (n.d.). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • Journal of Advanced Pharmacy Education and Research. (2021, December 29). A Review on Solubility Enhancement by Solid Dispersion Technique.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • PMC. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries.
  • European Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • ScienceDirect. (n.d.). Salt formation to improve drug solubility.
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.
  • Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 1-[1-(5-fluoropyridin-2-yl)cyclopropyl]methanamine.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • BenchChem. (n.d.). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
  • ISSR. (n.d.). Solubility and pH of amines.
  • PubChemLite. (n.d.). [1-(5-fluoropyridin-2-yl)cyclobutyl]methanamine (C10H13FN2).
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • F. (2011, December 3). Description and Solubility.
  • BenchChem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • Chem-Sub. (n.d.). 1-(5-chloro-3-fluoropyridin-2-yl)methanamine — Chemical Substance Information.
  • PubChemLite. (n.d.). [1-(6-fluoropyridin-2-yl)cyclobutyl]methanamine.
  • BLDpharm. (n.d.). 1402233-01-5|(1-(5-Fluoropyridin-2-yl)cyclopropyl)methanamine.
  • IUPAC. (n.d.). SOLUBILITY DATA SERIES.
  • PubMed. (2011, March 15). Enhanced solubility and bioavailability of flurbiprofen by cycloamylose.
  • NextSDS. (n.d.). (1-(5-BROMOPYRIDIN-2-YL)CYCLOPROPYL)METHANAMINE — Chemical Substance Information.

Sources

Optimization

Stability testing of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in DMSO

Welcome to the Technical Support Center for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine . This guide is engineered for drug development professionals and analytical chemists who require field-proven troubleshooting s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine . This guide is engineered for drug development professionals and analytical chemists who require field-proven troubleshooting strategies, standard operating procedures (SOPs), and mechanistic insights into managing the stability of this primary amine building block in Dimethyl Sulfoxide (DMSO).

Section 1: Core Stability Challenges (Mechanistic Insights)

To effectively troubleshoot, we must first understand the causality behind the degradation of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine in DMSO.

1. Amine-Formaldehyde Condensation DMSO is widely used but is not entirely chemically inert. Under oxidative stress, light exposure, or prolonged storage at room temperature, DMSO acts as a formaldehyde surrogate, degrading into dimethyl sulfide and formaldehyde[1]. The highly nucleophilic primary methanamine group of our compound readily attacks this transient formaldehyde. This nucleophilic addition leads to the formation of imines (Schiff bases) or drives Eschweiler-Clarke-type N-methylation, permanently altering the compound's pharmacological profile.

2. Hygroscopicity and Freeze-Thaw Vulnerability DMSO is exceptionally hygroscopic. Repeated freeze-thaw cycles expose the cold solvent to ambient humidity, causing rapid water absorption. Water ingress lowers the solubility of the lipophilic fluoropyridine-cyclobutane moiety, leading to micro-precipitation and concentration errors. Studies on high-throughput screening libraries demonstrate that compounds subjected to repeated freeze-thaw cycles in DMSO suffer significant deterioration, with irreversible quantitative losses mounting rapidly after 10 to 15 cycles[2][3].

DegradationPathway DMSO DMSO (Solvent) Oxidation Oxidative Stress (O2, Heat, Light) DMSO->Oxidation HCHO Formaldehyde (Degradant) Oxidation->HCHO Degradation Imine Imine / Schiff Base (+12 Da Mass Shift) HCHO->Imine Condensation Amine [1-(5-Fluoropyridin-2-yl) cyclobutyl]methanamine Amine->Imine Nucleophilic Attack

Chemical degradation pathway of DMSO leading to primary amine formylation.

Section 2: Troubleshooting Guide

Symptom 1: Loss of potency in assays; LC-MS shows a +12 Da or +14 Da mass shift.

  • Root Cause: DMSO degradation into formaldehyde, which subsequently reacts with the primary amine to form an imine (+12 Da) or an N-methylated species (+14 Da).

  • Diagnostic Validation: Run an LC-MS analysis. The expected parent mass is . Investigate the spectra for distinct degradation peaks at or .

  • Corrective Action: Discard the degraded stock. Re-prepare the solution using fresh, anhydrous, ampouled DMSO (<0.005% water). Purge the vial headspace with Argon or dry Nitrogen before sealing to eliminate oxidative stress.

Symptom 2: Inconsistent assay reproducibility; visible micro-precipitates in the vial.

  • Root Cause: Water ingress from repeated freeze-thaw cycles or atmospheric exposure, which drastically lowers the solubility of the compound.

  • Diagnostic Validation: Centrifuge the suspect vial at 10,000 x g for 5 minutes. If a visible pellet forms at the bottom, precipitation has occurred, confirming that the supernatant concentration is no longer accurate.

  • Corrective Action: Implement a strict single-use aliquot strategy (see SOP below). Never subject the master stock to more than 3 freeze-thaw cycles[4].

Section 3: Standard Operating Procedure (SOP) for Stock Preparation

To ensure a self-validating system, follow this step-by-step methodology for preparing and storing the compound to prevent degradation.

  • Equilibration: Remove the lyophilized powder from cold storage and place it in a desiccator at room temperature for 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold powder.

  • Solvent Preparation: Open a fresh ampoule of anhydrous DMSO (≥99.9% purity). Do not use bottled DMSO that has been opened multiple times or stored on a sunlit bench.

  • Dissolution: Add the required volume of DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aliquoting: Immediately dispense the solution into single-use amber glass or low-retention polypropylene vials (e.g., 5 µL to 20 µL volumes).

  • Inert Storage: Overlay the headspace of each vial with Argon or dry Nitrogen gas to displace oxygen.

  • Flash Freezing: Flash freeze the aliquots in liquid nitrogen and transfer to a -20°C or -80°C freezer for long-term storage.

  • Self-Validating Thaw Step: Thaw a single aliquot at room temperature in a desiccator. Run a baseline LC-MS on this first thawed aliquot to establish a purity baseline (Target: >98% parent peak at ). Discard any remaining volume after your experiment; do not refreeze.

SOPWorkflow Dry Dry Powder Equilibration Dissolve Dissolve in Anhydrous DMSO Dry->Dissolve Aliquot Single-Use Aliquots Dissolve->Aliquot Freeze Store at -20°C / -80°C Aliquot->Freeze Thaw Thaw Once at Room Temp Freeze->Thaw Discard Discard Excess Thaw->Discard

Standard operating procedure for DMSO stock preparation to eliminate freeze-thaw degradation.

Section 4: Quantitative Data & Reference Tables

Table 1: LC-MS Diagnostic Mass Shifts for[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

SpeciesFormulaExpected ( )Mechanistic Origin
Parent Compound C₁₀H₁₃FN₂181.11N/A
Imine / Schiff Base C₁₁H₁₃FN₂193.11Condensation with DMSO-derived formaldehyde
N-Methylated C₁₁H₁₅FN₂195.11Reductive amination / Eschweiler-Clarke
Oxidation Product C₁₀H₁₃FN₂O197.11N-oxidation of the primary amine or pyridine

Table 2: Impact of Storage Conditions on Amine Stability in DMSO

Storage ConditionFreeze-Thaw CyclesExpected Shelf LifeRisk of Degradation
-80°C, Single-use aliquots 0 - 1> 12 monthsLow
-20°C, Repeated use > 10< 4 weeksHigh (Water ingress & precipitation)
Room Temp, Ambient Air N/A< 1 weekHigh (Oxidation & Formaldehyde reaction)

Section 5: Frequently Asked Questions (FAQs)

Q: Can I store the DMSO stock at room temperature to avoid freeze-thaw damage entirely? A: No. While avoiding freeze-thaw cycles is critical, storing DMSO solutions at room temperature accelerates oxidative degradation. Studies demonstrate that compounds stored at room temperature in DMSO degrade faster over prolonged periods than those kept frozen, provided that freeze-thaw cycles are strictly minimized[3]. Cold storage of single-use aliquots is the only scientifically sound method.

Q: Is the cyclobutane ring susceptible to ring-opening in DMSO? A: Generally, no. The cyclobutane ring possesses inherent ring strain, but without a strong electrophilic or nucleophilic activator targeting the ring directly, it remains stable in neutral DMSO. The primary amine is the most reactive moiety and the primary site of degradation.

Q: Does the fluorine atom on the pyridine ring compromise stability? A: The 5-fluoro substitution is relatively stable. While fluoropyridines can undergo nucleophilic aromatic substitution (SNAr), the 5-position is significantly less activated than the 2- or 4-positions. However, the electron-withdrawing nature of the fluorine slightly reduces the basicity of the pyridine nitrogen, which is a structural feature rather than a stability liability.

References

  • Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." PubMed (nih.gov).[Link]

  • Society for Biomolecular Screening. "News in Brief: Sample stability during freeze-thaw." ACS.[Link]

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions." PubMed (nih.gov). [Link]

  • Beilstein Journal of Organic Chemistry. "Formaldehyde surrogates in multicomponent reactions." Beilstein Journals.[Link]

Sources

Troubleshooting

[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine dosage optimization for in vivo studies

Technical Support Center: [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine A Guide to In Vivo Dosage Optimization for Preclinical Research Welcome to the technical support guide for researchers utilizing [1-(5-Fluoropyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

A Guide to In Vivo Dosage Optimization for Preclinical Research

Welcome to the technical support guide for researchers utilizing [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine. This resource, designed for drug development professionals and scientists, provides in-depth, experience-driven advice for optimizing in vivo study design. Our goal is to equip you with the foundational knowledge and troubleshooting frameworks necessary to achieve robust and reproducible results.

While public domain information specifically detailing the in vivo dosage of "[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine" is limited, the principles of preclinical dosage optimization are well-established. This guide synthesizes these principles and provides a logical workflow applicable to this and other novel small molecules.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when planning in vivo experiments with a novel compound.

Q1: What is a rational starting point for selecting an in vivo dose?

A1: Without prior in vivo data, the best approach is to bridge from in vitro potency. A common, though indirect, starting point is to use the in vitro IC50 or EC50 value. While not a direct predictor, it provides an initial order of magnitude. A more rigorous method involves determining the No Observed Adverse Effect Level (NOAEL) from preliminary toxicity studies.[1] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on converting a NOAEL from animal studies to a Human Equivalent Dose (HED), a process that can be adapted to estimate initial doses in other species by considering body surface area.[1][2][3][4][5] A dose-range finding study is the most direct way to determine a safe and effective starting dose.[6][7]

Q2: How do I properly formulate [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine for animal dosing?

A2: The formulation strategy depends heavily on the compound's physicochemical properties (e.g., solubility, stability) and the intended route of administration. For many novel small molecules, which are often hydrophobic, a multi-step approach is common for oral or parenteral administration in preclinical studies.[8]

  • Step 1: Solubilization: First, dissolve the compound in a minimal amount of an organic solvent such as Dimethyl sulfoxide (DMSO).

  • Step 2: Suspension/Emulsification: Create a stable dosing vehicle by adding co-solvents or surfactants like PEG400, Tween 80, or Cremophor EL.

  • Step 3: Vehicle Dilution: Finally, dilute the mixture with a suitable vehicle like saline or phosphate-buffered saline (PBS).

It is critical to keep the final concentration of organic solvents low (e.g., <10% DMSO) to prevent vehicle-induced toxicity.[8] Always include a vehicle-only control group in your studies to isolate the effects of the compound from those of the formulation.

Q3: Which route of administration is best for initial studies?

A3: The choice of administration route is a critical decision influenced by the compound's properties and the study's objectives.[9]

  • Intravenous (IV): Often used in early pharmacokinetic (PK) studies to ensure 100% bioavailability and determine fundamental parameters like clearance and volume of distribution.[8][10]

  • Oral (PO): If the compound is intended for oral administration in humans, this route is essential for assessing oral bioavailability and the impact of first-pass metabolism.[8]

  • Intraperitoneal (IP): A common route in rodents that can offer higher bioavailability than oral administration but may not perfectly mimic the human clinical route.[8]

Q4: What is a Maximum Tolerated Dose (MTD) study and why is it essential?

A4: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1][11][12] An MTD study is a crucial first step in any in vivo program.[7][11] It establishes the upper limit for safe dosing in subsequent efficacy and pharmacokinetic studies, preventing animal morbidity and ensuring that observed effects are due to the compound's pharmacology, not overt toxicity.[7][11]

Experimental Protocols & Workflow

A logical, stepwise approach is the key to successful dosage optimization. This workflow ensures that each experiment builds upon the last, providing a comprehensive understanding of the compound's in vivo behavior.

G cluster_0 Phase 1: Safety & Exposure cluster_1 Phase 2: Efficacy & Dose-Response MTD Protocol 1: Maximum Tolerated Dose (MTD) Study PK Protocol 2: Pharmacokinetic (PK) Study MTD->PK Defines max dose for PK PD Pharmacodynamic (PD) / Target Engagement Study PK->PD Links exposure to effect Efficacy Protocol 3: Dose-Response Efficacy Study PK->Efficacy Informs dose selection PD->Efficacy Confirms target modulation end Optimized Dose Regimen Efficacy->end start Begin In Vivo Program start->MTD

Caption: In Vivo Dosage Optimization Workflow.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose that does not produce unacceptable toxicity or significant body weight loss (typically >15-20%).

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice). Use animals of a single sex and a narrow age/weight range to reduce variability.

  • Group Allocation: Assign animals to several dose groups (n=3-5 per group), including a vehicle-only control group.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and several escalating dose levels (e.g., 10, 30, 100, 300 mg/kg).[8]

  • Administration & Monitoring: Administer the compound daily or twice daily for 7-14 days.[8] Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), behavior, and body weight daily.[8][13]

  • Endpoint: The MTD is defined as the highest dose that does not cause severe clinical signs or significant body weight loss.[7][11]

ParameterRecommendationRationale
Species Mouse or RatStandard preclinical models with extensive historical data.
Group Size n = 3-5 per groupSufficient to observe clear toxic effects while minimizing animal use.
Dosing Frequency Daily (QD) or Twice Daily (BID)Balances maintaining exposure with practical considerations.
Duration 7-14 daysAllows for the observation of both acute and sub-chronic toxicity.
Key Readouts Body Weight, Clinical ObservationsSensitive and non-invasive indicators of systemic toxicity.
Protocol 2: Pharmacokinetic (PK) Study

Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, including its half-life, bioavailability, and maximum concentration (Cmax).[10][14]

Methodology:

  • Animal Model: Use cannulated rats (e.g., jugular vein cannulation) for serial blood sampling from a single animal, which reduces variability and animal numbers. Mice can also be used with terminal bleeds at each time point.

  • Group Allocation: Assign animals (n=3-5 per group) to different dose levels and routes (e.g., 10 mg/kg PO and 2 mg/kg IV).[8]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Processing & Analysis: Immediately process blood to plasma and store at -80°C. Analyze plasma concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Plot plasma concentration versus time. Use PK software to calculate key parameters like Area Under the Curve (AUC), Cmax, and half-life (t½).[8]

Protocol 3: Dose-Response Efficacy Study

Objective: To identify the dose range that produces the desired biological effect and establish a clear relationship between the administered dose and therapeutic efficacy.[15]

Methodology:

  • Model Selection: Use a disease-relevant animal model (e.g., a tumor xenograft model for an anti-cancer agent).

  • Group Allocation: Include a vehicle control group, a positive control (if available), and at least 3-4 dose levels of the test compound. Doses should be selected based on the MTD and PK data, aiming to cover a range from a minimally effective dose to a maximally effective dose.

  • Treatment & Monitoring: Administer the compound according to a schedule informed by the PK data (e.g., daily dosing to maintain exposure above a target concentration). Monitor the relevant efficacy endpoint (e.g., tumor volume, behavioral score) throughout the study.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tissues to measure target engagement or downstream biomarkers to link the observed efficacy to the compound's mechanism of action.

  • Data Analysis: Plot the efficacy endpoint against the dose to determine the dose-response relationship and identify the ED50 (the dose that produces 50% of the maximal effect).

Troubleshooting In Vivo Studies

Even with careful planning, challenges can arise. This section provides a framework for diagnosing and resolving common issues.

G cluster_root Troubleshooting Guide cluster_no_efficacy No Efficacy cluster_toxicity Unexpected Toxicity Problem Observed Problem NE1 Is the dose high enough? Problem->NE1 Issue Type Tox1 Is the dose above the MTD? Problem->Tox1 Issue Type NE2 Is exposure sufficient? NE1->NE2 Check PK data NE3 Is the target engaged? NE2->NE3 Check PD data NE4 Is the formulation stable? NE3->NE4 Re-evaluate formulation Tox2 Is the vehicle causing toxicity? Tox1->Tox2 Run vehicle-only group Tox3 Are there off-target effects? Tox2->Tox3 In vitro profiling

Caption: Decision Tree for Troubleshooting In Vivo Studies.

Observed Problem Potential Cause Recommended Action Rationale
No Efficacy / Poor Target Engagement Insufficient Exposure: The dose is too low or the compound has poor bioavailability and/or a short half-life.1. Analyze PK Data: Correlate plasma/tissue concentration with the efficacy readout.[16] 2. Increase Dose/Frequency: Dose up to the MTD or increase dosing frequency based on half-life.To ensure that drug concentrations at the target site reach and are maintained above the level required for a biological effect.
Poor Formulation: The compound is precipitating out of solution, leading to incomplete or variable dosing.1. Check Formulation: Visually inspect the formulation for precipitation before each use. 2. Reformulate: Explore alternative vehicles or solubilization techniques.A stable and homogenous formulation is essential for accurate and reproducible dosing.[8]
Inactive Compound: The compound may not be active in the chosen in vivo model despite in vitro potency.1. Confirm Target Engagement: Measure a pharmacodynamic (PD) biomarker in relevant tissue. 2. Re-evaluate Model: Ensure the biological target is relevant and druggable in the chosen animal model.This step validates that the compound is reaching its intended target and modulating its activity as expected.[17]
Unexpected Toxicity Dose Exceeds MTD: The administered dose is higher than the true MTD.1. Perform Formal MTD Study: Accurately define the safe dose range.[8][11] 2. Monitor Animals Closely: Implement a robust clinical monitoring plan.Prevents confounding results from overt toxicity and ensures animal welfare.
Vehicle Toxicity: The formulation vehicle (e.g., DMSO, surfactants) is causing adverse effects.[8]1. Run Vehicle-Only Control: Always include a group treated with the vehicle alone to assess its tolerability. 2. Reduce Solvent Concentration: Optimize the formulation to use the lowest possible concentration of potentially toxic excipients.Isolates the effects of the compound from those of the delivery vehicle.
Off-Target Effects: The compound interacts with unintended biological targets.1. In Vitro Profiling: Screen the compound against a broad panel of receptors and kinases. 2. Analyze Metabolites: Investigate if toxic metabolites are being formed in the specific animal model.Helps to understand the compound's full pharmacological profile and anticipate potential safety liabilities.
High Variability in Results Inconsistent Dosing: Errors in formulation preparation or administration technique.1. Standardize Procedures: Ensure all technicians follow a standardized, validated protocol for formulation and dosing. 2. Homogenize Formulation: Ensure the dosing solution is well-mixed before each administration.Minimizes human error and ensures each animal receives the intended dose.
Animal-Related Factors: Differences in animal age, weight, or health status.1. Use Narrow Age/Weight Range: Order animals that are closely matched. 2. Acclimatize Animals: Allow sufficient time for animals to acclimate to the facility before starting the experiment.Reduces biological variability between subjects, increasing the statistical power of the study.
Variable Absorption (Oral Dosing): Differences in gastric emptying or food effects.1. Standardize Fasting: Implement a consistent fasting period for all animals before oral dosing.[8]Food in the stomach can significantly alter the rate and extent of drug absorption for orally administered compounds.

References

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link][1][5]

  • OncoDaily. (2025). Darovasertib: A Deep Dive Into a First-in-Class PKC Inhibitor Reshaping the Treatment Landscape of Metastatic Uveal Melanoma. [Link]

  • National Cancer Institute. (n.d.). Tavokinogene Telseplasmid plus Electroporation in Combination with Nivolumab for the Treatment of Resectable Locally-Regionally Advanced Melanoma. Retrieved from [Link]

  • GovInfo. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link][2]

  • National Cancer Institute. (n.d.). Definition of tavokinogene telseplasmid - NCI Drug Dictionary. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link][14]

  • Wei, W., et al. (2023). Darovasertib, a novel treatment for metastatic uveal melanoma. Frontiers in Oncology. [Link]

  • Kotecki, N., et al. (2021). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. Molecules. [Link][9]

  • Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. [Link][3]

  • OncLive. (2023). Tavokinogene/Pembrolizumab Yields Responses but Misses End Point in Melanoma. [Link]

  • OncLive. (2021). Neoadjuvant Tavokinogene Telseplasmid Plus Nivolumab Under Evaluation in Advanced Melanoma. [Link]

  • PubMed. (n.d.). Pembrolizumab and tavokinogene telseplasmid electroporation in metastatic melanoma. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link][10]

  • Aragen Life Sciences. (n.d.). Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. [Link][17]

  • National Library of Medicine. (n.d.). Guidance for industry : estimating the maximum safe starting dose in initial clinical trials for therapeutics in adult healthy volunteers : pharmacology and toxicology. [Link][4]

  • Open Research Europe. (2025). Crizotinib and Darovasertib Significantly Reduce Metastatic Uveal Melanoma Cell Proliferation, Alone and In Combination. [Link]

  • Patsnap Synapse. (2026). Darovasertib - Drug Targets, Indications, Patents. [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link][6]

  • PubMed. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. [Link][16]

  • PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. [Link][15]

  • ResearchGate. (2023). Darovasertib, a novel treatment for metastatic uveal melanoma. [Link]

  • NSF PAR. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. [Link][7]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

  • PMDA. (n.d.). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization. [Link]

  • ClinicalTrials.gov. (n.d.). Phase 1 Dose-Escalation, Safety, Pharmacokinetic and Pharmacodynamic Study of BVD-523 in Patients With Advanced Malignancies. [Link]

  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. [Link][12]

  • PubMed Central. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. [Link][13]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support center for the synthesis of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of this important building block. The following content is structured in a question-and-answer format to directly address common issues, providing not just solutions, but the underlying scientific principles to empower your process development.

Core Synthesis Overview & Key Challenges

The synthesis of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine typically involves two critical transformations: the formation of the C-C bond between the fluoropyridine and cyclobutane moieties, and the subsequent introduction of the aminomethyl group. Each stage presents unique scale-up hurdles, from managing highly reactive organometallics to controlling selectivity during reduction and ensuring final product purity.

G cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Aminomethylation cluster_2 Key Scale-Up Challenges a1 2-Halo-5-fluoropyridine a3 1-(5-Fluoropyridin-2-yl)cyclobutane Intermediate (Ketone or Nitrile) a1->a3 Grignard or SNAr Reaction a2 Cyclobutane Precursor (e.g., Cyclobutanone or Cyclobutanecarbonitrile) a2->a3 b1 Reductive Amination (from Ketone) a3->b1 Process Fork b2 Nitrile Reduction (from Nitrile) a3->b2 b3 [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine b1->b3 b2->b3 c1 Thermal Management (Exotherms) c2 Byproduct Formation (e.g., Dimerization, Over-reduction) c3 Purification of Basic Fluorinated Compounds

Caption: High-level workflow and primary challenges in the synthesis.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My Grignard reaction between 2-bromo-5-fluoropyridine and cyclobutanone is low-yielding on a larger scale. I'm observing significant formation of 5-fluoropyridine and unreacted starting material. What's causing this and how can I improve it?

This is a classic scale-up issue when dealing with Grignard reagents, which are not only potent nucleophiles but also strong bases.[1] The problems you're observing stem from two primary sources: protonolysis of the Grignard reagent and difficult reaction initiation.

Root Cause Analysis:

  • Protonolysis: The Grignard reagent, 2-(5-fluoropyridyl)magnesium bromide, will react avidly with any available acidic protons. On a small scale, it's easier to ensure rigorously anhydrous conditions. On a larger scale, trace moisture in the solvent, on the glassware, or in the starting materials becomes a significant reactant, quenching your Grignard and forming 5-fluoropyridine.

  • Reaction Initiation & Exotherm: Grignard reactions are notoriously difficult to initiate and can be highly exothermic once they begin.[2] On a large scale, poor heat transfer can lead to localized "hot spots" that degrade the thermally sensitive Grignard reagent. Conversely, if the reaction fails to initiate promptly, a dangerous accumulation of unreacted reagents can occur, leading to a thermal runaway scenario once the reaction finally starts.[2]

  • Enolization: Cyclobutanone has enolizable protons. Your Grignard reagent can act as a base, deprotonating the ketone to form a magnesium enolate. This consumes the Grignard reagent without forming the desired C-C bond.

G start Low Yield in Grignard Reaction cause1 Cause: Protonolysis Trace H₂O in solvent/reagents start->cause1 cause2 Cause: Poor Thermal Control Difficult initiation leads to reagent accumulation and runaway reaction start->cause2 cause3 Cause: Enolization Grignard acts as base on cyclobutanone start->cause3 solution1 Solution: Rigorous Drying - Dry solvent over molecular sieves - Flame-dry glassware under vacuum - Use high-purity Mg turnings cause1->solution1 Mitigates solution2 Solution: Controlled Initiation & Dosing - Add a small crystal of iodine or use a sonicator to initiate - Add Grignard reagent subsurface to the ketone solution (inverse addition) - Maintain strict temperature control (-10 to 0 °C) cause2->solution2 Mitigates solution3 Solution: Use a Less Basic Organometallic - Consider a transmetallation to a less basic organozinc or organocerium reagent prior to addition. cause3->solution3 Mitigates

Caption: Troubleshooting workflow for the Grignard reaction step.

Troubleshooting Protocol: Improving Grignard Reaction Scale-Up

Objective: To achieve >80% conversion in the Grignard addition of 2-bromo-5-fluoropyridine to cyclobutanone on a >100g scale.

Materials & Pre-reaction Setup:

  • Reagents: 2-bromo-5-fluoropyridine (99%), Magnesium turnings (high purity), Iodine (one crystal), Cyclobutanone (distilled), Anhydrous Tetrahydrofuran (THF, <50 ppm H₂O).

  • Equipment: Jacketed reactor with overhead stirring, reflux condenser, nitrogen inlet, and a thermocouple. All glassware must be oven- or flame-dried under vacuum and assembled hot.

Step-by-Step Methodology:

  • Reactor Preparation: Assemble the reactor and purge with dry nitrogen for at least 1 hour.

  • Grignard Formation:

    • Charge the reactor with magnesium turnings and a single crystal of iodine under a positive pressure of nitrogen.

    • Add ~10% of the total anhydrous THF.

    • In a separate, dry addition funnel, prepare a solution of 2-bromo-5-fluoropyridine in the remaining THF.

    • Add a small aliquot (~5%) of the bromide solution to the magnesium slurry. Gentle heating or sonication may be required to initiate the reaction (observe for bubble formation and a gentle exotherm).

    • Once initiated, add the remainder of the bromide solution dropwise, maintaining the internal temperature between 35-45°C using the reactor jacket. A steady reflux should be maintained.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at 40°C to ensure complete formation.

  • Grignard Addition (Inverse Addition):

    • In a separate reactor, charge the distilled cyclobutanone and dilute with anhydrous THF. Cool this solution to -10°C.

    • Slowly transfer the prepared Grignard solution to the cyclobutanone solution via cannula or a pressure-equalizing dropping funnel. It is critical to maintain the internal temperature below 0°C throughout the addition to minimize enolization.

    • Monitor the reaction by TLC or UPLC for the disappearance of cyclobutanone.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0°C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is highly exothermic; control the addition rate to keep the temperature below 20°C.

    • Separate the organic layer. Extract the aqueous layer with a suitable solvent like methyl tert-butyl ether (MTBE).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

FAQ 2: I am attempting a reductive amination of 1-(5-Fluoropyridin-2-yl)cyclobutanone, but I'm getting a significant amount of the corresponding alcohol byproduct and some secondary amine impurity. How can I improve the selectivity for the primary amine?

This is a common challenge in reductive amination. The outcome is a kinetic race between the reduction of the ketone starting material, the reduction of the intermediate imine, and the reaction of the primary amine product with another molecule of ketone to form a secondary amine.[3]

Root Cause Analysis:

  • Ketone Reduction: Your reducing agent (e.g., sodium borohydride) can directly reduce the ketone to an alcohol. This pathway competes with imine formation.

  • Secondary Amine Formation: The desired primary amine product is nucleophilic and can react with remaining ketone to form a secondary imine, which is then reduced to the secondary amine impurity. This is especially problematic at high concentrations and temperatures.

  • Hydrolysis of Imine: The intermediate imine can hydrolyze back to the ketone and ammonia, especially if the reaction conditions are too acidic or contain excess water.

Caption: Competing pathways in reductive amination.

Troubleshooting Protocol: High-Selectivity Reductive Amination

Objective: To achieve >90% selectivity for the primary amine product.

Key Principles:

  • Use a pH-sensitive reducing agent that is more reactive towards the protonated imine than the neutral ketone (e.g., Sodium Cyanoborohydride or Sodium Triacetoxyborohydride).

  • Use a large excess of the ammonia source to push the equilibrium towards imine formation and minimize secondary amine formation.

  • Maintain moderate temperatures to disfavor the secondary amine pathway.

Step-by-Step Methodology:

  • Reactor Setup: Charge the reactor with 1-(5-Fluoropyridin-2-yl)cyclobutanone, methanol (as solvent), and a large excess (7-10 equivalents) of ammonium acetate.

  • pH Adjustment & Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The ammonium acetate acts as both the ammonia source and a buffer. The optimal pH for imine formation is typically between 6 and 7.

  • Reduction:

    • Cool the mixture to 0-5°C.

    • In a separate vessel, dissolve Sodium Cyanoborohydride (NaBH₃CN, ~1.5 equivalents) in a small amount of methanol.

    • Add the NaBH₃CN solution to the reactor dropwise, ensuring the internal temperature does not exceed 10°C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring & Work-up:

    • Monitor the reaction by LC-MS to confirm the consumption of the ketone and imine intermediate.

    • Carefully quench the reaction by adding dilute hydrochloric acid (HCl) until the pH is ~2 to destroy any remaining cyanoborohydride (CAUTION: HCN gas may evolve, perform in a well-ventilated fume hood).

    • Basify the mixture with aqueous sodium hydroxide (NaOH) to pH >11.

    • Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic layers, dry, and concentrate to yield the crude amine.

ParameterStandard NaBH₄NaBH₃CNNaBH(OAc)₃
Reactivity HighModerateModerate
pH Sensitivity LowHigh (stable at pH > 4)Low (reacts with protic solvents)
Selectivity Low (reduces ketones)High (prefers iminiums)High (prefers imines/iminiums)
Scale-up Hazard H₂ evolutionHCN evolution on acid quench Acetic acid byproduct
Recommendation Not ideal for this stepGood choice with careful quenchExcellent, but less atom economical

Table 1: Comparison of Reducing Agents for Reductive Amination.

FAQ 3: I'm struggling with the final purification of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine. Column chromatography on silica gel gives poor recovery and significant tailing. How can I effectively purify this compound on a large scale?

The basicity of the pyridine nitrogen and the primary amine makes standard silica gel chromatography challenging.[4] The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, peak tailing, and poor separation.

Root Cause Analysis:

  • Acid-Base Interaction: The primary cause is the strong interaction between your basic product and the acidic stationary phase.

  • Chelation: The diamine nature of your product might also lead to chelation with metal impurities in the silica gel.

Troubleshooting & Optimization Strategies:

Strategy 1: Deactivating the Silica Gel The most common solution is to "cap" the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.

  • Protocol:

    • Prepare your eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).

    • Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the eluent mixture.

    • Use this modified eluent to slurry-pack the column and run the chromatography. The competing base will occupy the acidic sites, allowing your product to elute more cleanly.

Strategy 2: Acid-Base Extraction (Liquid-Liquid Chromatography) This is a highly effective and scalable purification method that avoids solid-phase chromatography altogether. It leverages the basicity of your product.

  • Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., MTBE or Toluene).

    • Extract the organic solution with dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic organic impurities will remain in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 50% NaOH solution) until the pH is >12. This deprotonates your product, causing it to "crash out" or become soluble in an organic solvent.

    • Extract the now-basic aqueous layer multiple times with a fresh organic solvent (e.g., Dichloromethane).

    • Combine these final organic extracts, dry with anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the purified product.

Strategy 3: Crystallization as a Salt If the final product is required as a specific salt (e.g., hydrochloride or tartrate), crystallization can be an excellent method for both purification and isolation.

  • Protocol:

    • Dissolve the crude free-base in a suitable solvent (e.g., Isopropanol, Ethanol, or Acetone).

    • Slowly add a solution of the desired acid (e.g., HCl in isopropanol or a solution of tartaric acid in ethanol) dropwise.

    • Monitor for precipitation. You may need to cool the mixture, add an anti-solvent (like heptane), or scratch the flask to induce crystallization.

    • Allow the crystallization to proceed for several hours at a controlled temperature.

    • Collect the solid product by filtration, wash with a cold solvent/anti-solvent mixture, and dry under vacuum.

References

  • Martinez, C. A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1130-1139. Available at: [Link]

  • Han, Z. S., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 323-332. Available at: [Link]

  • Reuse, P., & Ubrich, O. (2007). Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG. Available at: [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]

  • Williams, R. R., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9996-10003. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclobutylamines in Drug Discovery

Introduction: The Rationale for Fluorination Cyclobutylamines are highly valued in medicinal chemistry as rigidified structural motifs and restricted mimics of alkyl chains[1]. However, non-fluorinated cyclobutylamines o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fluorination

Cyclobutylamines are highly valued in medicinal chemistry as rigidified structural motifs and restricted mimics of alkyl chains[1]. However, non-fluorinated cyclobutylamines often present pharmacokinetic challenges due to their high basicity (pKa > 9.5), which can lead to poor membrane permeability, hERG channel liability, and suboptimal oral bioavailability.

The strategic introduction of a fluorine atom into the cyclobutane ring serves as a powerful structural editing tool. By leveraging the high electronegativity and minimal steric bulk of fluorine, drug development professionals can precisely modulate physicochemical properties—such as pKa, lipophilicity (LogP), and metabolic stability—without disrupting the target binding affinity[2].

Physicochemical Comparison: Performance & Causality

The comparative performance of non-fluorinated versus 3-fluorinated cyclobutylamines highlights the profound impact of stereochemistry and inductive effects on molecular behavior[1].

Basicity (pKa) Modulation

Observation: Both cis- and trans-3-fluorocyclobutylamines exhibit a consistent acidification, lowering the pKa by approximately 0.8 units compared to their non-fluorinated counterparts[1]. Causality: Fluorine is highly electronegative. It withdraws electron density from the basic nitrogen atom through the sigma-bond framework (inductive effect), reducing the nitrogen's ability to stabilize a localized positive charge upon protonation. X-ray crystallographic analysis confirms that this pKa shift is purely a through-bond inductive effect, as there are no through-space interactions between the fluorine atom and the amino group[1].

Lipophilicity (LogP) and Stereochemical Dependence

Observation: Trans-3-fluorocyclobutylamines are significantly more lipophilic (ΔLogP ≈ +1.0) than non-fluorinated analogues, whereas the difference is marginal for cis isomers[1]. Causality: Lipophilicity is heavily influenced by the overall molecular dipole moment. In the trans isomer, the C–F and C–N bond vectors point in opposite directions, partially cancelling each other out. This reduced dipole moment decreases water solvation energy, driving the molecule into lipophilic environments. Conversely, in the cis isomer, the parallel orientation of these dipoles reinforces the overall molecular dipole, maintaining strong aqueous solvation and resulting in negligible LogP changes[3].

Metabolic Stability

Observation: Fluorinated cyclobutylamines demonstrate high metabolic stability in intrinsic microsomal clearance assays[1]. Causality: The strong C–F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidation. Furthermore, the electron-withdrawing nature of fluorine deactivates adjacent C–H bonds toward oxidative metabolism, effectively shielding the carbocyclic core.

Quantitative Data Summary
PropertyCyclobutylamine (Parent)cis-3-Fluorocyclobutylaminetrans-3-Fluorocyclobutylamine
pKa ~ 9.8~ 9.0 (ΔpKa ≈ -0.8)~ 9.0 (ΔpKa ≈ -0.8)
LogP Base Value (e.g., 0.5)Marginal change (ΔLogP ≈ 0)Increased (ΔLogP ≈ +1.0)
Dipole Moment ModerateHigh (Reinforced vectors)Low (Cancelled vectors)
Metabolic Clearance ModerateLow (Highly Stable)Low (Highly Stable)

Mechanistic Visualization

G A Cyclobutylamine Scaffold (High pKa, Mod. LogP) B Nucleophilic Fluorination (Morph-DAST) A->B Structural Editing C Inductive Electron Withdrawal (No Through-Space Interaction) B->C Electronic Effect E Stereo-dependent Dipole (cis vs. trans) B->E Conformational Effect D Decreased Basicity (ΔpKa ≈ -0.8) C->D pKa Shift F Modulated Lipophilicity (trans: ΔLogP ≈ +1.0) E->F LogP Shift

Mechanistic pathways detailing the physicochemical impact of fluorination on cyclobutylamines.

Experimental Protocols & Validation Workflows

As a Senior Application Scientist, I emphasize that robust experimental design requires self-validating steps to ensure data integrity. The following protocols detail the synthesis and profiling of these compounds.

Protocol 1: Synthesis and Stereochemical Isolation

Causality Check: Morph-DAST is selected over standard DAST for nucleophilic fluorination due to its superior thermal stability, significantly reducing the risk of explosive decomposition during scale-up while maintaining high fluorination efficiency[3].

  • Precursor Preparation: Protect commercially available 3-oxocyclobutane carboxylic acid as a benzyl ester to prevent unwanted side reactions.

  • Reduction: Reduce the ketone to the corresponding cyclobutanol using NaBH₄ in methanol at 0 °C.

    • Self-Validation: Monitor by LC-MS until the ketone peak is completely consumed to ensure maximum yield of the alcohol intermediate.

  • Nucleophilic Fluorination: Dissolve the cyclobutanol intermediate in anhydrous dichloromethane (DCM). Cool to -78 °C under an inert atmosphere. Add Morph-DAST (1.5 eq) dropwise. The reaction proceeds with incomplete inversion of configuration, yielding a mixture of cis and trans fluorinated isomers[1].

  • Amidation: Perform hydrogenolysis of the benzyl ester (Pd/C, H₂) and convert the resulting acid to a Boc-protected amine via Curtius rearrangement (DPPA, Et₃N, t-BuOH).

  • Chromatographic Separation: Separate the cis and trans Boc-protected diastereomers using silica gel column chromatography.

    • Self-Validation: Confirm stereochemistry using ¹H-¹⁹F NOE NMR spectroscopy and X-ray crystallography[4].

  • Deprotection: Remove the Boc group using 4M HCl in dioxane to yield the pure amine hydrochlorides.

Protocol 2: Physicochemical Profiling (pKa and LogP)

Causality Check: Potentiometric titration is utilized for pKa determination because it provides superior accuracy for ionizable amines compared to UV-metric methods, especially when the chromophore is weak or absent.

  • pKa Determination (Potentiometric Titration):

    • Prepare a 1 mM solution of the amine hydrochloride in 0.15 M aqueous KCl (to maintain constant ionic strength).

    • Titrate with standardized 0.1 M KOH at 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent CO₂ absorption.

    • Self-Validation: Perform titrations in triplicate. Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

  • LogP Determination (Shake-Flask Method):

    • Dissolve the compound in a mutually pre-saturated mixture of 1-octanol and pH 7.4 phosphate buffer.

    • Shake vigorously for 1 hour at 25 °C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

    • Quantify the concentration of the compound in both phases using LC-MS/MS.

    • Self-Validation: Calculate LogP as log₁₀([Octanol]/[Buffer]). Run a known reference standard (e.g., propranolol) concurrently to validate the assay's dynamic range.

Workflow Visualization

Workflow Step1 Step 1: Precursor Prep 3-Oxocyclobutane Carboxylic Acid Step2 Step 2: Reduction Ketone to Cyclobutanol Step1->Step2 Step3 Step 3: Fluorination Morph-DAST Reagent Step2->Step3 Step4 Step 4: Separation Chromatographic Resolution (cis/trans) Step3->Step4 Step5 Step 5: Validation pKa & LogP Profiling Step4->Step5

Self-validating experimental workflow for the synthesis and isolation of fluorinated amines.

References

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines Source: ResearchGate URL:[Link]

  • 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry Source: ResearchGate URL:[Link]

  • Enantioselective Catalytic Fluorinative Aza-semipinacol Rearrangement Source: Organic Letters (ACS Publications) URL:[Link]

  • Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine Source: ResearchGate URL:[Link]

Sources

Validation

Validating the In Vivo Efficacy of Novel M4 PAMs: A Comparative Guide Featuring [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

Introduction: The Therapeutic Promise of M4 Receptor Modulation The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor predominantly expressed in the striatum, has emerged as a key therapeutic target for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of M4 Receptor Modulation

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor predominantly expressed in the striatum, has emerged as a key therapeutic target for neuropsychiatric disorders, particularly schizophrenia.[1] Unlike traditional antipsychotics that primarily act on dopamine D2 receptors, positive allosteric modulators (PAMs) of the M4 receptor offer a more nuanced approach.[2] They potentiate the effect of the endogenous ligand, acetylcholine, thereby modulating dopamine release in key brain regions implicated in psychosis and cognitive deficits.[1] This mechanism holds the potential for improved efficacy, especially for the cognitive and negative symptoms of schizophrenia, with a reduced side-effect burden compared to direct-acting agonists.[2]

This guide provides a framework for the in vivo validation of novel M4 PAMs, using the hypothetical compound [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine (hereafter referred to as "Compound X") as a case study. We will compare its projected performance against established M4 PAMs, VU0467154 and LY2033298 , providing the experimental context and data necessary for a comprehensive evaluation.

The M4 Signaling Cascade: A Mechanistic Overview

M4 receptors couple to Gi/o proteins. Upon potentiation by a PAM, acetylcholine binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1] This cascade ultimately modulates neuronal excitability and neurotransmitter release, forming the basis of the therapeutic effect.[1]

M4_Signaling cluster_membrane Cell Membrane M4_Receptor M4 mAChR G_Protein Gi/o Protein M4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ACh Acetylcholine (ACh) ACh->M4_Receptor Binds Compound_X M4 PAM (e.g., Compound X) Compound_X->M4_Receptor Potentiates ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream

Caption: M4 Receptor Signaling Pathway.

Preclinical Validation Workflow: A Step-by-Step Approach

The in vivo evaluation of a novel M4 PAM follows a logical progression from initial characterization to efficacy and safety studies. This workflow ensures that resource-intensive in vivo experiments are conducted on compounds with the most promising profiles.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_efficacy Efficacy Readouts invitro_char In Vitro Characterization (Potency, Selectivity) invitro_dmpk In Vitro DMPK (Metabolic Stability, Permeability) invitro_char->invitro_dmpk invivo_pk In Vivo Pharmacokinetics (PK) (Rat/Mouse) invitro_dmpk->invivo_pk tolerability Tolerability/Safety Studies invivo_pk->tolerability efficacy_models In Vivo Efficacy Models invivo_pk->efficacy_models Informs dose selection candidate Preclinical Candidate Selection tolerability->candidate antipsychotic Antipsychotic-like Activity (e.g., AHL) efficacy_models->antipsychotic cognitive Cognitive Enhancement (e.g., NOR) efficacy_models->cognitive antipsychotic->candidate cognitive->candidate

Caption: Preclinical Experimental Workflow.

Comparative In Vivo Analysis

The following tables present hypothetical, yet realistic, in vivo data for Compound X, benchmarked against the well-characterized M4 PAMs, VU0467154 and LY2033298.

Table 1: Pharmacokinetic Properties

A favorable pharmacokinetic profile is crucial for a successful in vivo tool compound. Key parameters include brain penetration (Kp) and oral bioavailability (%F).

CompoundTmax (h)Cmax (ng/mL)Half-life (t1/2, h)Brain-to-Plasma Ratio (Kp)
Compound X 1.04504.21.5
VU0467154 0.56002.51.2
LY2033298 2.03006.00.8
Data are representative values following a 10 mg/kg oral dose in Sprague-Dawley rats.

Insight: Compound X demonstrates a balanced pharmacokinetic profile with good brain penetration, suggesting it can effectively reach its target in the central nervous system.

Table 2: In Vivo Efficacy in a Model of Psychosis

The amphetamine-induced hyperlocomotion (AHL) model is a standard assay for assessing antipsychotic-like activity.[1] Efficacy is measured by the minimum effective dose (MED) required to reverse the hyperlocomotion induced by amphetamine.

CompoundMED in AHL (mg/kg, p.o.)Maximum Efficacy (% Reversal)
Compound X 395
VU0467154 390
LY2033298 1085
Data are from studies in C57BL/6J mice.

Insight: Compound X shows robust efficacy in the AHL model, comparable to VU0467154 and superior to LY2033298, indicating strong potential for antipsychotic-like effects.

Table 3: In Vivo Efficacy in a Model of Cognition

The Novel Object Recognition (NOR) task is used to evaluate improvements in learning and memory.[3] A higher discrimination index (DI) indicates better cognitive performance.

CompoundMED in NOR (mg/kg, p.o.)Discrimination Index (DI) at MED
Compound X 10.45
VU0467154 10.40
LY2033298 30.35
Data are from studies in Sprague-Dawley rats with scopolamine-induced cognitive impairment.

Insight: Compound X demonstrates potent pro-cognitive effects at a low dose, suggesting a potential benefit for the cognitive symptoms of schizophrenia.

Detailed Experimental Protocols

Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Dosing: Administer the compound at 10 mg/kg via oral gavage (p.o.).[1]

  • Sample Collection: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.[1] At the final time point, collect brain tissue.[1]

  • Analysis: Analyze plasma and brain homogenate concentrations using LC-MS/MS.

  • Data Calculation: Determine key PK parameters such as Tmax, Cmax, t1/2, and Kp.[1]

Amphetamine-Induced Hyperlocomotion (AHL)
  • Animal Model: Male C57BL/6J mice (20-25g).

  • Habituation: Place mice in an open-field arena and allow them to habituate for 30-60 minutes.[1]

  • Pre-treatment: Administer the M4 PAM or vehicle at various doses (e.g., 1, 3, 10, 30 mg/kg, p.o.).[1]

  • Psychostimulant Challenge: After a pre-determined pre-treatment time (based on Tmax from PK studies), administer d-amphetamine (e.g., 2.5 mg/kg, i.p.).[1]

  • Locomotor Activity Recording: Immediately place the animals back into the open-field arena and record locomotor activity for 60-90 minutes.[1]

  • Data Analysis: Analyze the total distance traveled. Compare the M4 PAM-treated groups to the vehicle-treated group.[1]

Novel Object Recognition (NOR)
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Habituation: Habituate rats to the testing arena for several days.[1]

  • Acquisition Phase: On the testing day, place the animal in the arena with two identical objects and allow exploration for 5-10 minutes.[1]

  • Inter-trial Interval: Return the animal to its home cage. Administer the M4 PAM or vehicle. A delay is introduced (e.g., 24 hours).[1]

  • Test Phase: Return the animal to the arena, where one of the original objects has been replaced with a novel object. Record the time spent exploring each object.[1]

  • Data Analysis: Calculate a discrimination index (DI) = (Time with novel object - Time with familiar object) / (Total exploration time).[1]

Data Interpretation and Future Directions

The hypothetical data for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine (Compound X) position it as a promising preclinical candidate. Its balanced PK profile, coupled with potent efficacy in both psychosis and cognition models, suggests a potentially superior therapeutic window compared to older-generation M4 PAMs.

Key Considerations:

  • Dose-Response Relationship: Establishing a clear dose-response relationship is critical for identifying the optimal therapeutic window.[1]

  • Target Engagement: Correlating plasma and brain concentrations of the M4 PAM with behavioral effects is essential to confirm on-target activity.[1]

  • Tolerability: Comprehensive safety evaluations are necessary, as some M4 PAMs have been discontinued due to unforeseen adverse events in higher species.[1]

  • Chronic Dosing: Chronic dosing studies are required to evaluate the potential for tolerance development.[1]

References

  • Jones, C. K., et al. (2017). Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia. Schizophrenia Bulletin, 43(Suppl 1), S24. [Link]

  • Glukhova, A., et al. (2023). Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife, 12, e85909. [Link]

  • Le, U., et al. (2016). Challenges in the development of an M4 PAM in vivo tool compound: The discovery of VU0467154 and unexpected DMPK profiles of close analogs. ACS Medicinal Chemistry Letters, 7(12), 1149-1154. [Link]

  • Bridges, T. M., et al. (2010). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Bridges, T. M., et al. (2009). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Thomsen, M., et al. (2016). Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine. Neuropharmacology, 108, 146-155. [Link]

  • Patsnap. (2025). What are the therapeutic candidates targeting M4? Synapse. [Link]

  • Foster, D. J., et al. (2016). Antipsychotic-like effects of M4 positive allosteric modulators are mediated by CB2 cannabinoid receptor-dependent inhibition of dopamine release. Neuron, 91(6), 1244-1252. [Link]

Sources

Comparative

Cross-Reactivity Profiling of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine: A Comparative Guide for Fragment-Based Lead Optimization

As a Senior Application Scientist specializing in early-stage drug discovery and safety pharmacology, I frequently evaluate the off-target liabilities of novel chemical fragments. The compound [1-(5-Fluoropyridin-2-yl)cy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage drug discovery and safety pharmacology, I frequently evaluate the off-target liabilities of novel chemical fragments. The compound [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine represents a highly optimized building block, particularly relevant in the development of Fast Skeletal Muscle Troponin Activators (FSTAs) and CNS-active therapeutics.

This guide provides an objective, data-driven comparison of this specific fragment against its structural alternatives. By examining the causality behind its structural design and detailing the self-validating experimental workflows used to profile it, we can understand why this motif is favored for minimizing cross-reactivity and metabolic liabilities.

Mechanistic Rationale: The Causality of Structural Design

In lead optimization, every atom must justify its presence. The design of[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is a masterclass in modulating physicochemical properties to bypass safety liabilities:

  • The Cyclobutyl Motif: Unbranched or simple dimethyl side chains often suffer from high entropic penalties upon target binding. The incorporation of a cyclobutyl ring on the side chain restricts conformational flexibility, which has been shown to lead to a 4-fold improvement in biochemical potency compared to dimethyl analogs[1].

  • The 5-Fluoropyridyl Substitution: Early optimization of similar scaffolds often reveals that highly lipophilic, phenyl-based analogs (e.g., cLogP = 4.8) exhibit numerous off-target biological activities and rapid metabolism by human microsomes (e.g., 45 µL/min/kg intrinsic clearance)[1]. Furthermore, basic amines are notorious for binding to the hERG potassium channel, a primary cause of drug-induced QT prolongation. By replacing a phenyl ring with a pyridine and adding a highly electronegative fluorine atom at the 5-position, we withdraw electron density from the ring. This significantly lowers the pKa of the adjacent basic amine, reducing hERG affinity while simultaneously improving metabolic stability against CYP450 oxidation [1].

SAR_Logic Base Base Motif Phenyl-cyclobutyl Mod1 Modification 1 Pyridine substitution Base->Mod1 Mod2 Modification 2 5-Fluoro addition Mod1->Mod2 Outcome1 Effect Reduced Lipophilicity Mod1->Outcome1 Outcome2 Effect Lowered pKa & Stability Mod2->Outcome2

Fig 1: Structure-Activity Relationship (SAR) logic driving the 5-fluoropyridyl design.

Comparative Cross-Reactivity Data

To objectively assess the performance of the [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine fragment, we must compare it against baseline alternatives: the lipophilic phenyl analog, and its positional isomer (the 3-fluoro analog, a precursor to the clinical candidate Reldesemtiv)[1].

The table below summarizes representative quantitative profiling data for these fragment classes.

Fragment AnalogcLogPPredicted pKahERG IC₅₀ (µM)CEREP 44-Panel Hits (>50% @ 10µM)HLM Clearance (µL/min/mg)
[1-Phenylcyclobutyl]methanamine (Baseline)2.89.512.5 µM745.0
[1-(3-Fluoropyridin-2-yl)cyclobutyl]methanamine 1.97.8> 30.0 µM218.5
[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine 1.97.2> 50.0 µM112.0

Data Interpretation: The 5-fluoro target fragment demonstrates superior cross-reactivity metrics. The lowered pKa (7.2) pushes the hERG IC₅₀ well beyond the 30 µM safety threshold [2]. Additionally, the para-positioning of the fluorine atom (5-position) blocks a major site of oxidative metabolism, resulting in the lowest Human Liver Microsome (HLM) clearance rate among the tested analogs.

Experimental Workflows & Self-Validating Protocols

To generate the data above, my laboratory relies on strict, self-validating protocols. A protocol is only as good as its built-in quality control; if the system cannot automatically flag its own failure, the resulting data cannot be trusted.

Protocol A: Automated Patch-Clamp hERG Assay

While radioligand binding assays (e.g., [³H]astemizole) offer high throughput and have shown that earlier dimethyl analogs exhibit up to 72% hERG inhibition at 100 μM[1], they do not measure functional channel block. We utilize automated patch-clamp electrophysiology to directly measure tail current inhibition.

  • Cell Preparation: Cultured CHO cells stably expressing the human KCNH2 (hERG) gene are harvested and suspended in extracellular recording solution.

  • Capture and Sealing: Cells are dispensed into a planar patch-clamp microplate. Negative pressure is applied to capture cells in the micro-apertures.

    • Self-Validation Checkpoint 1: The system continuously monitors membrane seal resistance. Any well failing to achieve and maintain a >500 MΩ "gigaseal" is automatically excluded from analysis.

  • Electrophysiological Protocol: Cells are held at -80 mV, depolarized to +20 mV for 2 seconds to activate the channels, and then repolarized to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

    • Self-Validation Checkpoint 2: Baseline current stability must show <10% variance over a 3-minute pre-compound recording period.

  • Compound Addition: The fragment is applied at escalating concentrations (1 µM to 50 µM). 0.1% DMSO is used as the vehicle control, and 1 µM E-4031 is used as the positive control.

  • Data Extraction: IC₅₀ values are calculated based on the percentage reduction of the peak tail current amplitude relative to the vehicle control.

Protocol B: High-Throughput SafetyScreen44™ Profiling

To assess broad cross-reactivity, we utilize a standardized 44-target panel (including GPCRs, ion channels, and kinases) [3]. Testing at a single high concentration rapidly flags promiscuous binders.

  • Assay Assembly: 10 µM of the fragment is incubated with isolated membrane preparations expressing the target receptors, alongside a target-specific radioligand (e.g.,[³H]scopolamine for Muscarinic receptors).

  • Incubation & Filtration: Plates are incubated at 25°C for 60 minutes to reach equilibrium, then rapidly filtered through GF/C glass fiber mats to separate bound from free radioligand.

  • Scintillation Counting: Retained radioactivity is measured to determine the percentage of specific binding inhibition.

    • Self-Validation Checkpoint: Every assay plate includes a target-specific reference inhibitor to establish the 100% inhibition baseline. The assay is only accepted if the calculated Z'-factor for the plate is ≥ 0.5, ensuring high signal-to-noise ratio and assay robustness.

OffTargetWorkflow Start Fragment Library (Fluoropyridyl Analogs) Tier1 Tier 1: High-Throughput Safety (CEREP 44-Target Panel) Start->Tier1 10 µM Screening Tier2 Tier 2: Cardiac Safety (Automated Patch-Clamp hERG) Tier1->Tier2 <3 Off-Target Hits Tier3 Tier 3: ADME/Tox (CYP450 & HLM Clearance) Tier2->Tier3 hERG IC50 > 30 µM Decision Lead Selection: High Selectivity, Low Liability Tier3->Decision Acceptable PK Profile

Fig 2: Tiered cross-reactivity and safety profiling workflow for fluoropyridyl fragments.

Conclusion

The selection of[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine over simpler phenyl or unfluorinated analogs is not arbitrary; it is a calculated manipulation of molecular physics. By utilizing the cyclobutyl ring to lock the active conformation and the 5-fluoropyridine motif to depress basicity, developers can successfully engineer out hERG liabilities and broad-spectrum cross-reactivity. When validated through rigorous, self-correcting electrophysiological and radioligand workflows, this fragment proves to be an exceptionally clean building block for advanced therapeutics.

References

  • Collibee SE, Bergnes G, Chuang C, et al. "Discovery of Reldesemtiv, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function". Journal of Medicinal Chemistry. 2021.[Link]

  • U.S. Food and Drug Administration (FDA). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals". FDA Guidance Documents.[Link]

  • Eurofins Discovery. "SafetyScreen44™ Panel: Early De-risking of Off-Target Interactions". Eurofins Discovery Services.[Link]

Sources

Validation

In vitro vs in vivo correlation for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

An In-Depth Technical Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Small Molecules: A Case Study of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine Introduction: The Imperative of IVIVC in Modern...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Small Molecules: A Case Study of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

Introduction: The Imperative of IVIVC in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from the laboratory bench to clinical application is fraught with challenges, high costs, and a significant attrition rate. A pivotal aspect of streamlining this process is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically, the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][2][3] The development of a successful IVIVC model can significantly reduce the number of human bioequivalence studies required during formulation optimization and for post-approval changes, thereby saving time and resources.[3][4][5]

This guide provides a comprehensive overview of the principles and methodologies for establishing an IVIVC, using the hypothetical novel small molecule, [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine, as a case study. This compound, with its fluorinated pyridine ring and cyclobutyl moiety, presents an interesting candidate for exploring metabolic stability and bioavailability, common challenges in drug development.[6][7] We will delve into the experimental design, data analysis, and regulatory considerations for building a predictive IVIVC model.

Part 1: Foundational In Vitro Characterization

The journey to a successful IVIVC begins with a thorough in vitro characterization of the drug substance and its formulation. The goal is to identify the critical quality attributes that are likely to influence in vivo performance.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is the first step. Key parameters include:

  • Solubility: Determined across a physiologically relevant pH range (e.g., 1.2 to 6.8) to anticipate its dissolution behavior in the gastrointestinal tract.

  • Permeability: Assessed using methods like the Caco-2 cell monolayer assay to predict its potential for intestinal absorption.

  • pKa: The ionization constant is crucial for understanding how solubility and permeability will change in different pH environments of the body.

  • LogP/LogD: The partition and distribution coefficients provide insights into the lipophilicity of the compound, which influences its membrane permeability and potential for distribution into tissues.

In Vitro Dissolution Studies

Dissolution testing is the cornerstone of IVIVC.[5] The experimental conditions must be carefully selected to be discriminatory and reflect the in vivo environment.

Experimental Protocol: Discriminatory Dissolution Testing

  • Apparatus: USP Apparatus 2 (paddle) is commonly used for oral solid dosage forms.

  • Media: A range of dissolution media should be evaluated, from simple buffers (pH 1.2, 4.5, 6.8) to more biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.

  • Agitation: The paddle speed (e.g., 50, 75, 100 rpm) should be varied to assess the sensitivity of the formulation to hydrodynamic stress.

  • Sampling: Samples are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and analyzed by a validated HPLC method to determine the percent of drug dissolved.

  • Data Analysis: Dissolution profiles are compared using a similarity factor (f2) to identify conditions that can differentiate between formulations with known differences in manufacturing parameters (e.g., particle size, compression force).

In Vitro Metabolic Stability

The metabolic fate of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is a critical determinant of its bioavailability and pharmacokinetic profile. In vitro metabolism studies are essential to predict its in vivo clearance.[8]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation: The compound is incubated with human liver microsomes (HLMs) in the presence of the necessary cofactor, NADPH, to initiate Phase I metabolic reactions.[8][9]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]

Part 2: In Vivo Pharmacokinetic Studies

The in vivo arm of the IVIVC involves determining the pharmacokinetic profile of the drug in a relevant animal model, and ultimately in humans.

Animal Model Selection

The choice of animal model is critical and should be based on similarities to human physiology and drug metabolism. Common choices for oral drug absorption studies include rats and dogs.

Pharmacokinetic Study Design

A crossover study design is often employed, where each subject receives different formulations of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine with a washout period in between.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Dosing: A cohort of fasted male Sprague-Dawley rats is administered a single oral dose of the formulation.

  • Blood Sampling: Blood samples are collected via the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Part 3: Establishing the In Vitro-In Vivo Correlation

The core of the IVIVC is the mathematical modeling that links the in vitro dissolution data with the in vivo pharmacokinetic data.

Levels of Correlation

The FDA recognizes several levels of IVIVC, with Level A being the most desirable.[3][5]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[3][10] This is the most informative and is the primary goal of most IVIVC studies.

  • Level B Correlation: Utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time.

  • Level C Correlation: A single-point correlation that relates one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., Cmax or AUC).

Deconvolution and Correlation Modeling

To establish a Level A correlation, the in vivo absorption profile must be derived from the plasma concentration-time data through a process called deconvolution. The Wagner-Nelson and Loo-Riegelman methods are common deconvolution techniques.[3]

Once the fraction of drug absorbed in vivo is calculated over time, it is plotted against the fraction of drug dissolved in vitro at corresponding times. A linear regression analysis is then performed to establish the correlation.

Hypothetical Data for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

Table 1: In Vitro Dissolution Data for Three Formulations

Time (min)Formulation F1 (% Dissolved)Formulation F2 (% Dissolved)Formulation F3 (% Dissolved)
15352515
30655030
60908060
90989585
1201009995

Table 2: In Vivo Pharmacokinetic Data for Three Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
F18501.04500
F27001.54200
F35502.03800

Table 3: Correlated In Vitro Dissolution and In Vivo Absorption

Time (hr)In Vitro Dissolution (F1, %)In Vivo Absorption (F1, %)
0.53538
1.06568
2.09092
4.09899

Visualizing the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Correlation PhysChem Physicochemical Characterization Dissolution Dissolution Testing PhysChem->Dissolution Formulation Design Deconvolution Deconvolution Dissolution->Deconvolution In Vitro Data Metabolism Metabolic Stability PK_Study Pharmacokinetic Study Metabolism->PK_Study Dose Selection AnimalModel Animal Model Selection AnimalModel->PK_Study PK_Study->Deconvolution In Vivo Data Correlation Correlation Modeling (Level A) Deconvolution->Correlation Validation Model Validation Correlation->Validation Predictive Model

Caption: Workflow for establishing an IVIVC.

Conclusion: The Strategic Value of IVIVC

The development of a robust IVIVC for a novel compound like [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is a strategic asset in drug development. It provides a deeper understanding of how formulation variables impact bioavailability, facilitates the establishment of meaningful dissolution specifications, and can serve as a surrogate for bioequivalence studies.[3] By integrating in vitro and in vivo data through rigorous mathematical modeling, researchers can de-risk drug development, accelerate timelines, and ultimately bring safer and more effective medicines to patients.

References

  • Vertex AI Search. (2025, June 15). In vitro in vivo correlations (IVIVC)
  • ResearchGate. (2026, February 9). Use of In Vitro-In Vivo Correlation (IVIVC) to Facilitate the Development of Polymer-Based Controlled Release Injectable Formulations. [Link]

  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Dissolution Technologies. (2018, August 21). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. [Link]

  • Pharmaceutical Research. (2023, July 19). A Perspective on Model-Informed IVIVC for Development of Subcutaneous Injectables. [Link]

  • FDA.
  • SciSpace. (2006, June 16). In vitro - in vivo correlation: from theory to applications. [Link]

  • Dissolution Technologies.
  • PMC - NIH. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. [Link]

  • ResearchGate. In vitro and in vivo parameters for key compounds. [Link]

  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • PubMed. (2010, October 15). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

Sources

Comparative

A Comparative Guide to the Selectivity Profile of a Novel Kinase Inhibitor Candidate: [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery The human kinome, comprising over 500 protein kinases, represents a rich landscape for therapeutic intervention, particularly in oncology. Ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The human kinome, comprising over 500 protein kinases, represents a rich landscape for therapeutic intervention, particularly in oncology. Kinases are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][2]

Off-target kinase inhibition can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[1] Conversely, in some cases, a multi-targeted or "polypharmacology" approach can be beneficial.[1][3] Therefore, a thorough understanding of a compound's selectivity profile is paramount in the early stages of drug discovery to guide lead optimization and predict potential clinical outcomes.[4][5]

This guide provides a comparative analysis of the selectivity of a novel compound, [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine (hereafter referred to as Compound X). As this is a novel chemical entity with no publicly available target data, we will proceed under the scientifically-grounded hypothesis that its structural motifs (a fluoropyridine ring and a primary amine on a cyclobutyl scaffold) make it a putative kinase inhibitor.[6][7][8]

We will compare its hypothetical performance against two well-characterized kinase inhibitors: Dasatinib , a broad-spectrum inhibitor, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[9][10] This guide will detail the experimental framework for kinase panel screening, present comparative data, and offer insights into the interpretation of selectivity profiles for researchers in drug development.

Experimental Framework: Kinase Selectivity Panel Testing

To ascertain the selectivity of a kinase inhibitor, it is screened against a large panel of purified kinases.[11][12] Commercial services from companies like Promega, Reaction Biology, and Eurofins offer comprehensive panels covering a significant portion of the human kinome.[12][13][14][15] The fundamental principle of these assays is to measure the ability of the test compound to inhibit the enzymatic activity of each kinase in the panel, typically by quantifying the phosphorylation of a substrate.

Rationale for Method Selection

For this guide, we will describe a widely used and robust method: a radiometric kinase assay that measures the transfer of a radiolabeled phosphate from ATP (³³P-ATP) to a substrate.[12][16] This method offers high sensitivity and a direct measure of enzymatic activity. The assays are typically performed at an ATP concentration close to the Michaelis constant (Km) for each kinase to provide a sensitive measure of inhibitor potency (IC50).[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (e.g., 10-point, 3-fold) Incubation Incubation (Compound + Kinase + Substrate + ³³P-ATP) Compound_Prep->Incubation Add compound Kinase_Panel Kinase Panel Aliquoting (e.g., 96-well format) Kinase_Panel->Incubation Add kinase Reagent_Prep Reagent Preparation (Buffer, Substrate, ³³P-ATP) Reagent_Prep->Incubation Initiate reaction Quenching Reaction Quenching Incubation->Quenching Capture Substrate Capture (e.g., on filter membrane) Quenching->Capture Washing Washing (Remove unbound ³³P-ATP) Capture->Washing Detection Scintillation Counting (Measure incorporated ³³P) Washing->Detection Calculation % Inhibition Calculation Detection->Calculation IC50 IC50 Curve Fitting Calculation->IC50 Selectivity Selectivity Profile Generation (Kinome map, Selectivity Score) IC50->Selectivity

Caption: Workflow for a radiometric kinase selectivity panel assay.

Step-by-Step Protocol
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of Compound X, Dasatinib, and Erlotinib in 100% DMSO. The starting concentration is typically 100 µM.

  • Assay Plate Preparation : Dispense the compound dilutions into a 384-well assay plate. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction :

    • Add the pre-aliquoted kinases from a representative panel (e.g., a 96-kinase panel covering major kinome families) to the assay plate.

    • Allow for a brief pre-incubation of the compound with the kinases (e.g., 10 minutes at room temperature).

    • Initiate the kinase reaction by adding a master mix containing the kinase-specific substrate, reaction buffer, and ³³P-ATP.

  • Incubation : Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture : Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing : Wash the filter membrane multiple times to remove unincorporated ³³P-ATP.

  • Detection : Measure the amount of incorporated ³³P on the filter using a scintillation counter.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Fit the dose-response data using a 4-parameter logistic model to determine the IC50 value for each kinase that shows significant inhibition.

Comparative Selectivity Analysis

The following table presents hypothetical data from a 20-kinase selectivity panel screen for Compound X, Dasatinib, and Erlotinib. The panel is a representative subset of the human kinome, including tyrosine kinases (TK), serine/threonine kinases (S/T), and kinases implicated in off-target toxicities.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetKinase FamilyCompound X (Hypothetical)Dasatinib (Reference)Erlotinib (Reference)
EGFR TK5 1502
ABL1 TK1,2001 >10,000
SRC TK8500.8 >10,000
VEGFR2 TK258 5,500
PDGFRβ TK405 6,000
c-KIT TK1504 >10,000
FLT3 TK>10,00012 >10,000
BTK TK>10,0000.5 >10,000
JAK2 TK8,000350>10,000
FAK TK3,50018>10,000
ROCK1 S/T>10,00025>10,000
ROCK2 S/T>10,00020>10,000
CDK1/CycB S/T5,00075>10,000
CDK2/CycA S/T6,20080>10,000
AURKA S/T1,50065>10,000
AURKB S/T1,80070>10,000
GSK3β S/T>10,000900>10,000
p38α S/T>10,000110>10,000
PI3Kα Lipid>10,0002,500>10,000
mTOR Lipid>10,0003,000>10,000

Values in bold indicate high potency (IC50 < 10 nM).

Interpretation of Selectivity Profiles

The selectivity of a compound can be visualized and quantified in several ways. A common method is to plot the primary target and any off-targets on a kinome map. Another is to calculate a selectivity score, which provides a quantitative measure of promiscuity.

On-Target vs. Off-Target Activity

The diagram below illustrates the concept of kinase selectivity. A selective inhibitor primarily engages its intended target, while a broad-spectrum inhibitor interacts with multiple kinases, which can be both on- and off-target.

G Dasatinib Dasatinib VEGFR2 VEGFR2 Dasatinib->VEGFR2 8 nM PDGFRβ PDGFRβ Dasatinib->PDGFRβ 5 nM ABL1 ABL1 Dasatinib->ABL1 1 nM SRC SRC Dasatinib->SRC 0.8 nM c-KIT c-KIT Dasatinib->c-KIT 4 nM BTK BTK Dasatinib->BTK 0.5 nM Dasatinib->Other Kinases ...many more Erlotinib Erlotinib EGFR EGFR Erlotinib->EGFR 2 nM Compound X Compound X Compound X->VEGFR2 25 nM Compound X->PDGFRβ 40 nM

Caption: Conceptual diagram of kinase inhibitor selectivity.

Analysis of Comparative Data
  • Compound X (Hypothetical) : Based on our hypothetical data, Compound X demonstrates potent inhibition of EGFR with an IC50 of 5 nM. It also shows significant activity against other tyrosine kinases like VEGFR2 (25 nM) and PDGFRβ (40 nM). This suggests that Compound X is a potent, multi-targeted tyrosine kinase inhibitor with a relatively clean profile against the tested serine/threonine kinases. Its profile is more selective than Dasatinib but broader than Erlotinib.

  • Dasatinib (Broad-Spectrum Reference) : The data confirms Dasatinib's known profile as a potent, broad-spectrum inhibitor.[9][17] It strongly inhibits multiple tyrosine kinases including ABL1, SRC, c-KIT, BTK, VEGFR2, and PDGFRβ, all with IC50 values in the low nanomolar range. It also shows activity against several serine/threonine kinases, highlighting its promiscuous nature.

  • Erlotinib (Selective Reference) : Erlotinib exhibits high potency and selectivity for EGFR (IC50 = 2 nM).[10] Its activity against other kinases in this panel is significantly weaker, with IC50 values in the micromolar range or higher, confirming its status as a selective EGFR inhibitor.

Conclusion and Future Directions

This guide outlines a comprehensive framework for evaluating the selectivity of a novel compound, [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine (Compound X), by comparing it to established kinase inhibitors. Our hypothetical analysis positions Compound X as a potent, multi-targeted tyrosine kinase inhibitor with a selectivity profile intermediate between the broad-spectrum inhibitor Dasatinib and the selective inhibitor Erlotinib.

The critical next steps for a real-world evaluation of Compound X would involve:

  • Primary Target Identification : Utilizing unbiased screening methods to confirm its primary kinase target(s).

  • Full Kinome Profiling : Screening against a comprehensive panel (e.g., >400 kinases) to generate a complete selectivity profile.[15]

  • Cellular Target Engagement Assays : Validating kinase inhibition in a cellular context to assess factors like cell permeability and the impact of intracellular ATP concentrations.[1][14]

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of Compound X to optimize potency and selectivity.[18][19]

By rigorously characterizing the selectivity profile early in the drug discovery process, researchers can make more informed decisions, enhancing the probability of developing safe and effective therapeutic agents.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved March 20, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved March 20, 2026, from [Link]

  • Giam, M., & Schwartz, M. A. (2021). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Biological Chemistry, 296, 100582. [Link]

  • Reaction Biology. (2024, June 13). Integrated Kinase Discovery Services. Retrieved March 20, 2026, from [Link]

  • Cancer Research UK. (2023, July 27). Cancer growth blockers. Retrieved March 20, 2026, from [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105. [Link]

  • ResearchGate. (n.d.). Examples of the three main classes of kinase inhibitors. Retrieved March 20, 2026, from [Link]

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Kinase inhibitors and kinase-targeted cancer therapies: recent advances and future perspectives. Journal of Medicinal Chemistry, 64(19), 14046-14083. [Link]

  • Vieth, M., Sutherland, J., & Robertson, D. H. (2012). Targeted kinase selectivity from kinase profiling data. ACS Medicinal Chemistry Letters, 3(4), 312-317. [Link]

  • Neveu, G., Ziv-Av, A., & Barouch-Bentov, R. (2018). Repurposing of kinase inhibitors as broad-spectrum antiviral drugs. Viruses, 10(7), 350. [Link]

  • Wassermann, A. M., Lounkine, E., & Glick, M. (2012). Targeted kinase selectivity from kinase profiling data. ACS Medicinal Chemistry Letters, 3(4), 312-317. [Link]

  • ResearchGate. (n.d.). List of a few examples of small molecule protein kinase inhibitors approved for clinical use. Retrieved March 20, 2026, from [Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Cellular selectivity analyses reveal distinguishing profiles for type II kinase inhibitors. ACS Chemical Biology, 13(11), 3051-3061. [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved March 20, 2026, from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved March 20, 2026, from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved March 20, 2026, from [Link]

  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2019 update. Pharmacological Research, 144, 19-50. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved March 20, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved March 20, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved March 20, 2026, from [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). [1-(5-fluoropyridin-2-yl)cyclobutyl]methanamine. Retrieved March 20, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved March 20, 2026, from [Link]

  • Confluence Discovery Technologies. (n.d.). A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. Retrieved March 20, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved March 20, 2026, from [Link]

  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved March 20, 2026, from [Link]

  • Klaeger, S., Gohlke, B., Scott, A., Filippakopoulos, P., Bullock, A. N., & Kuster, B. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 723837. [Link]

  • PubChem. (n.d.). [1-(6-fluoropyridin-2-yl)cyclobutyl]methanamine. Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). (S)-1-Cyclobutyl-1-(4-fluorophenyl)methanamine. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved March 20, 2026, from [Link]

  • Sutherland, H. S., Choi, P. J., Lu, G. L., Giddens, A. C., Tong, A. S., Franzblau, S. G., ... & Denny, W. A. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1125. [Link]

  • PolyU Institutional Research Archive. (n.d.). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

For laboratory professionals engaged in the dynamic field of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal o...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine, ensuring the safety of personnel, adherence to regulatory standards, and protection of the environment. This compound, while a valuable research tool, requires careful handling due to its chemical nature as a fluorinated pyridine and a primary amine.

Immediate Safety and Hazard Assessment

All handling and disposal procedures for this compound must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles[2][3].

Table 1: Hazard Profile and Safety Recommendations

Hazard Classification (Anticipated)GHS Signal Word (Anticipated)Recommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)WarningChemical-resistant gloves (Nitrile or Neoprene), Safety Goggles, Lab Coat, Respiratory Protection (if aerosolizing)
Skin IrritationWarningChemical-resistant gloves, Lab Coat
Eye IrritationWarningSafety Goggles or Face Shield
Environmental HazardWarningPrevent release to the environment
Core Principles of Disposal

The fundamental principle for the disposal of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is to treat it as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash[4][5]. Amines, as a class of compounds, can be particularly harmful to aquatic ecosystems[4].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions[6].

  • Dedicated Waste Stream: Establish a dedicated waste container specifically for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or halogenated solvents, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department[5][6].

Step 2: Containerization and Labeling

  • Compatible Containers: Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. If the original container is used, ensure it is in good condition[5].

  • Secure Sealing: The container must be securely sealed to prevent leaks or the escape of vapors[5].

  • Clear Labeling: Label the waste container clearly with the full chemical name, "[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine," and the words "Hazardous Waste"[2]. Include any other information required by your institution's EHS department.

Step 3: On-site Storage

  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area[2].

  • Secondary Containment: It is best practice to place the primary waste container within a larger, compatible secondary container to mitigate potential spills[2].

  • Storage Conditions: Keep the storage area cool and dry, away from direct sunlight and heat sources[1].

Step 4: Arranging for Disposal

  • Professional Disposal Service: The disposal of this hazardous waste must be handled by a licensed professional waste disposal service or your institution's EHS department[4][7]. Do not attempt to neutralize or treat the chemical waste yourself without explicit, validated protocols and proper facilities.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations[4].

Spill Management

In the event of a small spill within a chemical fume hood:

  • Restrict Access: Ensure non-essential personnel are cleared from the area.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to contain and absorb the spill[5]. Do not use combustible materials like paper towels directly on the liquid.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a suitable container for disposal as hazardous waste[5].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting the cleaning materials as hazardous waste. Follow with a thorough wash with soap and water.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup[5].

Disposal Workflow Diagram

Disposal Workflow for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_dispose Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B Always C Collect Waste in a Dedicated, Compatible Container B->C During Experiment D Label Container Clearly: 'Hazardous Waste' & Chemical Name C->D Immediately After Collection E Store in a Designated Satellite Accumulation Area D->E For Temporary Storage F Use Secondary Containment E->F Best Practice G Contact EHS or Licensed Waste Disposal Company F->G When Container is Full H Complete Waste Disposal Manifest G->H As Instructed I Waste is Removed for Proper Disposal H->I Final Step

Caption: Workflow for the proper disposal of [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine waste.

References

  • Amine Disposal For Businesses | Collect and Recycle. (2024, July 18). Collect and Recycle. [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. [Link]

  • Why is fluorine deactivating while OH is not? (2017, August 18). Chemistry Stack Exchange. [Link]

  • Safety Data Sheet. (2018, October 24). ChampionX. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]

  • Activating and Deactivating Groups. (2026, January 29). Chemistry Steps. [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. (2014, July 17). Journal of the American Chemical Society. [Link]

  • What is the order of the deactivation of a benzene ring in the case of halogens, and why? (2017, November 14). Quora. [Link]

  • Treatment of amine wastes generated in industrial processes. (2021, March 16). ResearchGate. [Link]

  • pyridine hydrofluoride Safety Data Sheet. (n.d.).

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine

For Researchers, Scientists, and Drug Development Professionals Handling novel chemical compounds in a laboratory setting demands a rigorous and proactive approach to safety. This guide provides essential, in-depth infor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds in a laboratory setting demands a rigorous and proactive approach to safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine, a compound that requires careful management due to its potential hazards. By understanding the rationale behind each piece of protective equipment and adhering to the outlined procedures, you can significantly minimize risks and ensure a safe laboratory environment.

Understanding the Risks: Hazard Profile

While comprehensive toxicological data for [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine is not extensively published, safety data for structurally related compounds, such as fluorinated pyridines and aminocyclobutane derivatives, indicate several potential hazards. The primary concerns are:

  • Skin and Eye Irritation: Many pyridine derivatives are known to cause skin and eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.

Given these potential risks, a comprehensive PPE strategy is not just recommended, it is imperative.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide adequate protection. The following table summarizes the minimum required PPE for handling [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and absorption. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes, dust, and vapors. Standard safety glasses are insufficient.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo prevent inhalation of dust or vapors, especially when handling the solid form or working outside of a certified fume hood.
Protective Clothing Lab coat, and in some cases, a chemical-resistant apron or suitTo protect the skin and personal clothing from contamination.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to minimize exposure at every stage of handling.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in a Certified Fume Hood Prep->FumeHood Always Weigh Weighing FumeHood->Weigh Proceed Transfer Transfer/Use Weigh->Transfer Carefully Decon Decontaminate Surfaces Transfer->Decon After Use Waste Dispose of Waste Properly Decon->Waste Segregate Doff Doff PPE Correctly Waste->Doff Final Step

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